JKC 302
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)/t21-,22+,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVWONZBLRGQPK-VCDBXAJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469330 | |
| Record name | JKC 302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153982-38-8 | |
| Record name | JKC 302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of QN-302
Assumption: The query "JKC 302" is presumed to be a typographical error for QN-302 , a novel investigational anti-cancer agent. The following technical guide focuses on the mechanism of action of QN-302 based on available preclinical and early clinical data.
QN-302 is a first-in-class small molecule that functions as a selective transcription inhibitor.[1][2][3] Its primary mechanism of action revolves around its high-affinity binding to and stabilization of G-quadruplexes (G4s), which are secondary structures found in guanine-rich DNA and RNA sequences.[4][5][6] These G4 structures are particularly prevalent in the promoter regions of numerous oncogenes, making them a selective target in cancer cells.[1][2][4][5] By stabilizing these G4 structures, QN-302 effectively "unwinds" them, which impedes the processes of replication, transcription, and translation of these cancer-related genes.[4] This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[4][7]
Core Mechanism: G-Quadruplex Stabilization
G-quadruplexes are overrepresented in the telomeres and promoter sequences of many oncogenes, contributing to their higher prevalence in cancer cells compared to normal cells.[4] QN-302, a tetra-substituted naphthalene diimide compound, is specifically designed to target these G4 sequences.[1][8] The stabilization of the G4-QN-302 complex obstructs the binding of transcription factors and the progression of RNA polymerase, leading to a downregulation of target gene expression at the transcriptional level.[5] This targeted approach may offer a tumor-selective clinical strategy.[1]
Downstream Signaling Pathways and Cellular Effects
The therapeutic effects of QN-302 have been elucidated through its impact on key cancer-related signaling pathways.
1. Inhibition of MDM2 Expression and Restoration of p53 Function:
In well-differentiated/dedifferentiated liposarcomas (WD/DDLPSs), which are characterized by the aberrant expression of mouse double minute 2 (MDM2), QN-302 has demonstrated significant inhibitory activity.[7] The MDM2 gene promoter contains G4 structures. QN-302 binds to the G4-positive P2 promoter region of MDM2, inhibiting its transcription.[7] This leads to a reduction in the formation of full-length MDM2 transcripts.[7]
The decrease in MDM2 protein levels results in the accumulation of the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.[7] This restoration of p53 function through the p53-MDM2 autoregulatory feedback loop ultimately triggers apoptotic cell death in cancer cells harboring wild-type TP53.[7]
2. Downregulation of S100P Expression:
QN-302 has also been shown to downregulate the expression of the S100P gene and its corresponding protein.[1][5] S100P is implicated in key proliferation and motility pathways in several cancers, including pancreatic cancer, and is considered a potential biomarker.[1][5] The S100P gene contains numerous potential G4-forming sequences, including one in its promoter region.[1][5] Biophysical and molecular modeling studies have confirmed that this sequence forms a stable G-quadruplex that is further stabilized by QN-302, suggesting that the S100P promoter G-quadruplex is a direct therapeutic target for QN-302.[1][5]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Source |
| Anti-proliferative Activity | |||
| Nanomolar concentrations | Potent Inhibition | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (e.g., MIA-PACA2) | [4] |
| Inhibition of Acetylcholinesterase (AChE) | 53% at 1 µM | In vitro assays | [3] |
| Inhibition of Muscarinic Receptor (M2) | 70% at 1 µM | In vitro assays | [3] |
| Gene Expression Changes (log2 Fold Change in MIA-PACA2 cells) | |||
| CX3CL1 | -2.91 | MIA-PACA2 cells | [8] |
| S100P | -3.23 | MIA-PACA2 cells | [8] |
Experimental Protocols
In Vitro Cell Growth Inhibition Assays: The anti-proliferative activity of QN-302 was assessed in various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells.[4] While specific media and incubation times are not detailed in the provided search results, a standard protocol would involve seeding cells in 96-well plates, treating them with a range of QN-302 concentrations, and assessing cell viability after a defined period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo® assay.
In Vivo Xenograft Models: The anti-tumor activity of QN-302 has been evaluated in multiple pancreatic cancer models, including patient-derived xenograft (PDx) models.[4][7] In these studies, human tumor cells (e.g., MIA-PACA2) are implanted into immunocompromised mice.[8] Once tumors are established, mice are treated with QN-302, typically via intravenous administration, at specified doses and schedules (e.g., 1 mg/kg body weight, once weekly).[8] Tumor volume and animal survival are monitored over time to assess efficacy.[4][7] At the end of the study, tumors can be excised for further analysis, such as Western blotting and RT-PCR, to measure changes in protein and mRNA levels of target genes.[8]
Clinical Development
QN-302 has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[2][3][4] A Phase I multi-center, open-label, dose-escalation and dose-expansion study of intravenous QN-302 in patients with advanced or metastatic solid tumors was initiated in the second half of 2023.[2][4][9] The primary objectives of this study are to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of QN-302 monotherapy and to establish a recommended Phase 2 dose.[9]
References
- 1. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. qlgntx.com [qlgntx.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of G-quadruplex Recognition and Unfolding by the FANCJ Helicase and REV1 Polymerase [our.oakland.edu]
- 7. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qlgntx.com [qlgntx.com]
- 9. qlgntx.com [qlgntx.com]
An In-Depth Technical Guide to Endothelin-A Receptor Antagonists
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific compound JKC-302 is limited. It has been identified as an endothelin-A (ETA) receptor antagonist that demonstrates partial blockage of endothelin-1 (ET-1) induced contractions in asthmatic rat trachea rings. This guide will provide a broader, in-depth technical overview of ETA receptor antagonists as a class of compounds, leveraging data from well-characterized antagonists to illustrate the core principles, experimental evaluation, and therapeutic relevance of targeting the ETA receptor.
Introduction to the Endothelin System and the ETA Receptor
The endothelin (ET) system plays a crucial role in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is a potent 21-amino acid vasoconstrictor peptide.[1] Its physiological and pathophysiological effects are mediated through two G-protein coupled receptors (GPCRs): the endothelin-A (ETA) and endothelin-B (ETB) receptors.[2][3]
The ETA receptor is predominantly located on vascular smooth muscle cells.[4] Upon binding of ET-1, the ETA receptor primarily couples to the Gq alpha subunit of heterotrimeric G-proteins, initiating a signaling cascade that leads to profound and sustained vasoconstriction.[2][5] This signaling pathway is a key contributor to the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH), making the ETA receptor a significant therapeutic target.[6] ETA receptor antagonists are a class of drugs designed to block the binding of ET-1 to the ETA receptor, thereby inhibiting its downstream effects.[7]
ETA Receptor Signaling Pathway
Activation of the ETA receptor by ET-1 initiates a well-defined signaling cascade, primarily through the Gq pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
Gq-Mediated Signaling Cascade
The binding of ET-1 to the ETA receptor induces a conformational change, leading to the activation of the associated Gq protein. This activation involves the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[5][8] The activated Gαq-GTP then stimulates phospholipase C (PLC).[9][10]
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to the sustained contractile response.[11]
The elevated intracellular calcium concentration leads to the binding of Ca2+ to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[11]
Additionally, the ETA receptor can couple to other signaling pathways, including the Rho-kinase pathway, which also contributes to calcium sensitization of the contractile machinery, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular proliferation and hypertrophy.[11][12]
References
- 1. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. karger.com [karger.com]
- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ahajournals.org [ahajournals.org]
JKC 302: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKC 302 is a synthetic cyclic pentapeptide that acts as a selective antagonist for the endothelin-A (ET-A) receptor. Its chemical name is Cyclo(D-Ser-Pro-D-Val-Leu-D-Trp). By blocking the ET-A receptor, this compound inhibits the physiological effects of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. This property makes this compound a valuable tool for research in various fields, including cardiovascular diseases and cancer. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure and key physicochemical properties of this compound are summarized below.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₂N₆O₆[1] |
| Molecular Weight | 582.69 g/mol [1] |
| CAS Number | 153982-38-8[1] |
| Amino Acid Sequence | Cyclo(D-Ser-Pro-D-Val-Leu-D-Trp) |
| Synonyms | JKC-302 |
| Physical Form | Lyophilized powder |
| Solubility | Information not publicly available. |
| pKa | Information not publicly available. |
2.1. 2D Chemical Structure
(Note: A publicly available 2D chemical structure drawing for this compound is not consistently available across chemical databases. Researchers should refer to specialized chemical structure databases for an accurate representation.)
Pharmacological Properties
Table 2: Pharmacological Profile of this compound
| Parameter | Value |
| Target | Endothelin-A (ET-A) Receptor |
| Mechanism of Action | Competitive Antagonist |
| Binding Affinity (Ki) | Data not publicly available. |
| IC50 | Data not publicly available. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the endothelin-A (ET-A) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, endothelin-1 (ET-1), to the ET-A receptor typically initiates a signaling cascade that leads to vasoconstriction and cell proliferation. This compound competitively inhibits this binding, thereby preventing the downstream signaling events.
The ET-A receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by ET-1, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological responses, such as smooth muscle contraction. By blocking the ET-A receptor, this compound prevents this entire cascade.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on its known biological activity, the following are generalized protocols for assays in which this compound could be evaluated.
5.1. Endothelin Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to the ET-A receptor.
-
Materials:
-
Cell membranes expressing the human ET-A receptor.
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).
-
This compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of radiolabeled ET-1 and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
5.2. ET-1-Induced Tracheal Contraction Assay (General Protocol)
This functional assay assesses the ability of this compound to inhibit the contractile response induced by ET-1 in isolated tracheal tissue.
-
Materials:
-
Isolated tracheal rings from a suitable animal model (e.g., rat).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer.
-
Endothelin-1 (ET-1).
-
This compound.
-
-
Methodology:
-
Mount the tracheal rings in the organ baths under a resting tension.
-
Allow the tissues to equilibrate for a period (e.g., 60-90 minutes).
-
Induce a reference contraction (e.g., with high potassium solution) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Pre-incubate the tissues with either vehicle or different concentrations of this compound for a defined period.
-
Add ET-1 cumulatively to generate a concentration-response curve for contraction.
-
Record the isometric tension using the force transducer.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
-
Synthesis
-
Linear Peptide Synthesis: The linear peptide (D-Ser-Pro-D-Val-Leu-D-Trp) is assembled on a solid support (resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves sequential addition of the protected amino acids.
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin.
-
Deprotection: The protecting groups on the N- and C-termini are removed.
-
Cyclization: The linear peptide is cyclized in a dilute solution to favor intramolecular reaction over intermolecular polymerization. This is typically achieved using a coupling agent.
-
Purification: The final cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Conclusion
This compound is a valuable research tool for investigating the roles of the endothelin-A receptor in various physiological and pathological processes. Its selective antagonism allows for the specific interrogation of the ET-1/ET-A signaling axis. While detailed quantitative data and specific experimental protocols are not widely published, the information provided in this guide offers a foundational understanding of its molecular structure, mechanism of action, and potential experimental applications. Further research is warranted to fully characterize the pharmacological and physicochemical properties of this compound.
References
JKC-302: An In-Depth Technical Overview of its In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JKC-302, chemically identified as Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp), is a potent antagonist of the endothelin-A (ET-A) receptor.[1] Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its effects through two G-protein coupled receptors: ET-A and ET-B.[2][3] The ET-A receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[2][3] Consequently, antagonism of the ET-A receptor represents a key therapeutic strategy for various cardiovascular and proliferative diseases. This document provides a comprehensive analysis of the available in vitro biological data for JKC-302, its mechanism of action, and relevant experimental methodologies.
Quantitative Data Summary
Currently, publicly accessible literature does not provide specific quantitative metrics such as IC50, EC50, or Ki values for JKC-302. The available information describes its activity in qualitative terms, noting its high potency as an ET-A receptor antagonist.
Mechanism of Action: ET-A Receptor Antagonism
JKC-302 functions as a competitive antagonist at the ET-A receptor. This mechanism involves the direct blockage of endothelin-1 (ET-1) binding to the ET-A receptor. By inhibiting this interaction, JKC-302 prevents the activation of downstream signaling cascades that lead to physiological responses such as vasoconstriction and cell proliferation.
Endothelin-1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by ET-1 binding to the ET-A receptor, which is inhibited by JKC-302.
In Vitro Biological Activity
The primary reported in vitro biological activity of JKC-302 is its ability to partially block the contraction induced by endothelin-1 in isolated asthmatic rat trachea rings. This assay is a classic method for evaluating the efficacy of endothelin receptor antagonists in a physiologically relevant ex vivo model.
Experimental Protocols
While specific, detailed protocols for JKC-302 are not available, the following section outlines a generalized methodology for the tracheal contraction assay, a key experiment for characterizing its activity.
Tracheal Ring Contraction Assay
Objective: To assess the inhibitory effect of JKC-302 on endothelin-1-induced smooth muscle contraction in isolated tracheal rings.
Materials:
-
Male Wistar rats (models for asthma can be induced if required)
-
Krebs-Henseleit solution
-
Endothelin-1 (ET-1)
-
JKC-302
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g.
-
Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Assess the viability of the tissue by inducing a contraction with a known contracting agent (e.g., KCl or carbachol).
-
-
Antagonist Incubation:
-
After a washout period, incubate the tracheal rings with varying concentrations of JKC-302 or vehicle control for a predetermined period (e.g., 30-60 minutes).
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the contractile force generated at each concentration.
-
-
Data Analysis:
-
Measure the maximal contraction induced by ET-1 in the presence and absence of JKC-302.
-
Calculate the percentage of inhibition of the ET-1-induced contraction by JKC-302 at each concentration.
-
If sufficient data is available, a Schild analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Conceptual Experimental Workflow
The following diagram outlines the general workflow for the tracheal ring contraction assay.
Conclusion
JKC-302 is a potent ET-A receptor antagonist with demonstrated in vitro activity in blocking endothelin-1-induced smooth muscle contraction. While quantitative data on its potency and affinity are currently limited in the public domain, its established mechanism of action makes it a valuable tool for research in cardiovascular and related fields. The provided conceptual experimental protocol for the tracheal ring contraction assay offers a framework for further in vitro characterization of this and similar compounds. Future studies providing detailed quantitative data will be crucial for a more complete understanding of the pharmacological profile of JKC-302.
References
In-Depth Technical Guide to JKC-302: A Potent Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Information
JKC-302 is a cyclic pentapeptide with the systematic name CYCLO(-D-SER-PRO-D-VAL-LEU-D-TRP). Its chemical identity is defined by the following properties:
| Property | Value | Source |
| CAS Number | 153982-38-8 | [1] |
| Molecular Formula | C30H42N6O6 | [1] |
| Molecular Weight | 582.69 g/mol | [1] |
| Synonyms | CYCLO(-D-SER-PRO-D-VAL-LEU-D-TRP), jkc 302 endothelin receptor (eta) * antagonist | [1] |
Mechanism of Action
JKC-302 functions as a competitive antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, normally binds to ETA receptors on vascular smooth muscle cells to initiate a signaling cascade that leads to vasoconstriction and cell proliferation. By binding to the ETA receptor, JKC-302 blocks the physiological effects of ET-1.
The endothelin system comprises two primary receptor subtypes: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction. ETB receptors are found on endothelial cells and smooth muscle cells; their activation on endothelial cells leads to the release of vasodilators like nitric oxide, while on smooth muscle cells, they can also mediate vasoconstriction. The therapeutic potential of selective ETA antagonists like JKC-302 lies in their ability to specifically inhibit the vasoconstrictive and proliferative effects of ET-1 while preserving the vasodilatory and clearance functions of the ETB receptor.
Endothelin-A (ETA) Receptor Signaling Pathway
The binding of endothelin-1 to the G-protein coupled ETA receptor initiates a well-defined signaling cascade. JKC-302, as an antagonist, prevents the initiation of this pathway.
Caption: ETA Receptor Signaling Pathway and Point of JKC-302 Antagonism.
Quantitative Data
Specific quantitative data for JKC-302, such as IC50 or Ki values for the ETA receptor, are not currently available in publicly accessible literature. However, a qualitative experimental finding has been reported:
| Experiment | Observation |
| ET-1-induced contraction in asthmatic rat trachea ring | JKC-302 partly blocks the contraction. |
For context, highly potent and selective ETA receptor antagonists, such as BQ-123, have been extensively characterized. These related compounds can serve as a benchmark for understanding the expected potency of molecules like JKC-302.
Experimental Protocols
Detailed experimental protocols for JKC-302 are not publicly available. However, based on the known pharmacology of endothelin receptor antagonists, the following are representative methodologies that would be employed to characterize the activity of JKC-302.
Radioligand Binding Assay for ETA Receptor Affinity
This assay determines the binding affinity of a compound to the ETA receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell lines overexpressing the human ETA receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled antagonist (JKC-302).
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Tracheal Ring Contraction Assay
This functional assay measures the ability of an antagonist to inhibit ET-1-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., rat) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.
-
Antagonist Incubation: The tissues are pre-incubated with varying concentrations of JKC-302 or vehicle for a defined period.
-
Agonist Challenge: A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath.
-
Data Recording and Analysis: The isometric tension of the tracheal rings is continuously recorded. The magnitude of the contraction at each ET-1 concentration is measured. The data is analyzed to determine the effect of JKC-302 on the potency and maximal response of ET-1.
Conclusion
JKC-302 is a selective ETA receptor antagonist with potential therapeutic applications in conditions characterized by excessive vasoconstriction and cell proliferation. While detailed quantitative data and specific experimental protocols for this compound are not widely published, its mechanism of action is well-understood within the context of the endothelin system. Further research is warranted to fully elucidate the pharmacological profile of JKC-302 and its potential as a clinical candidate. The experimental frameworks provided herein offer a guide for the characterization of this and similar molecules.
References
The Role of Endothelin-A Receptors in the Pathophysiology of Pulmonary Arterial Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary vascular resistance, leading to right ventricular failure and death.[1][2][3][4][5] A key player in the pathophysiology of PAH is the endothelin (ET) system, particularly the potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[1][3][5][6] ET-1 exerts its effects through two receptor subtypes: endothelin-A (ET-A) and endothelin-B (ET-B).[1][4][7] This guide provides an in-depth examination of the role of the ET-A receptor in PAH, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways and experimental workflows. The activation of the ET-1 system is a well-documented hallmark of PAH, with increased plasma and lung tissue levels of ET-1 observed in both patients and animal models.[1]
The Endothelin System in Pulmonary Arterial Hypertension
The endothelin system is comprised of ET peptides, their activating enzymes, and two G-protein coupled receptors, ET-A and ET-B.[1][6] ET-1, primarily produced by vascular endothelial cells, is a powerful vasoconstrictor and stimulates smooth muscle cell proliferation.[1][3] In a healthy state, a balance is maintained between the production and clearance of ET-1, keeping circulating levels low.[8] However, in PAH, this balance is disrupted, leading to an overactive ET system.
Key points regarding the ET system in PAH:
-
Increased ET-1 Expression: Patients with PAH exhibit increased expression of ET-1 in the pulmonary vasculature, which correlates with disease severity.[1][6][7]
-
Receptor Localization: ET-A receptors are predominantly found on vascular smooth muscle cells (VSMCs) and cardiac myocytes.[1][4][7] ET-B receptors are located on both endothelial cells and VSMCs.[1][4][7]
-
Pathophysiological Effects of ET-A Activation: Activation of ET-A receptors on VSMCs mediates potent and long-lasting vasoconstriction and cellular proliferation, contributing directly to the vascular remodeling and increased pulmonary vascular resistance seen in PAH.[1][4][7][9]
Quantitative Data on ET-A Receptor Antagonism in PAH
The critical role of the ET-A receptor in PAH pathophysiology has led to the development of endothelin receptor antagonists (ERAs) as a cornerstone of treatment. These drugs have demonstrated significant improvements in clinical and hemodynamic parameters in patients with PAH.[10][11][12]
Table 1: Efficacy of Endothelin Receptor Antagonists in Clinical Trials
| Drug Class | Representative Drug(s) | Key Clinical Trial(s) | Primary Endpoint(s) | Key Findings |
| Dual ET-A/ET-B Receptor Antagonist | Bosentan | BREATHE-1 | Change in 6-minute walk distance (6MWD) at week 16 | 44-meter improvement in 6MWD compared to placebo.[12] Significant improvements in Borg dyspnea index and WHO functional class.[12] |
| Selective ET-A Receptor Antagonist | Sitaxsentan | STRIDE-1 | Change in 6MWD | Improved exercise capacity and hemodynamics in PAH patients.[1][8] |
| Selective ET-A Receptor Antagonist | Ambrisentan | ARIES-1 & ARIES-2 | Change in 6MWD at 12 weeks | Statistically significant improvement in 6MWD. |
| Dual ET-A/ET-B Receptor Antagonist | Macitentan | SERAPHIN | Time to first morbidity/mortality event | Significant reduction in the composite endpoint of morbidity and mortality. |
Table 2: Hemodynamic Effects of Endothelin Receptor Antagonists
| Parameter | Effect of ERA Treatment |
| Mean Pulmonary Arterial Pressure (mPAP) | Decrease[10][11] |
| Pulmonary Vascular Resistance (PVR) | Decrease[10][11] |
| Cardiac Index | Improvement |
| 6-Minute Walk Distance (6MWD) | Increase[10] |
Signaling Pathways of the ET-A Receptor in PAH
Activation of the ET-A receptor by ET-1 on pulmonary artery smooth muscle cells (PASMCs) triggers a cascade of intracellular signaling events that lead to vasoconstriction and cellular proliferation.
Vasoconstriction Pathway
The binding of ET-1 to the ET-A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytoplasm.[3] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction and vasoconstriction.[3]
Caption: ET-A receptor-mediated vasoconstriction pathway in PASMCs.
Proliferation and Remodeling Pathway
Beyond vasoconstriction, ET-1 acting through the ET-A receptor also promotes the proliferation of PASMCs and contributes to vascular remodeling. This is mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways leads to the transcription of genes involved in cell growth, proliferation, and extracellular matrix deposition.[13]
Caption: ET-A receptor-mediated proliferative signaling in PASMCs.
Experimental Protocols for Studying ET-A Receptors in PAH
Investigating the role of ET-A receptors in PAH involves a variety of in vitro and in vivo experimental models.
In Vitro Models
-
Cell Culture: Human pulmonary arterial smooth muscle cells (PASMCs) are isolated from the elastic pulmonary arteries of both healthy donors and PAH patients.[14] These cells can be cultured to study signaling pathways, calcium influx, and proliferative responses to ET-1.[14]
-
Receptor Binding Assays: Radioligand binding assays, such as using [125I] Endothelin-1, can be employed to determine the number and affinity of ET-A and ET-B receptors on cultured PASMCs.[14]
-
Calcium Imaging: Intracellular calcium levels in PASMCs can be measured using fluorescent calcium indicators to assess the response to ET-1 stimulation. This provides a direct measure of the activation of the vasoconstrictive pathway.[14]
-
Western Blotting and Phospho-antibody Arrays: These techniques are used to analyze the activation of downstream signaling proteins, such as ERK and Akt, in response to ET-1.[14]
In Vivo Animal Models
-
Monocrotaline-induced PAH: This is a widely used rat model where a single injection of monocrotaline, a pyrrolizidine alkaloid, induces pulmonary vascular injury and subsequent development of PAH.[15]
-
Hypoxia-induced PAH: Chronic exposure of animals to hypoxic conditions leads to pulmonary vasoconstriction and vascular remodeling, mimicking some aspects of human PAH.[13]
-
Sugen/Hypoxia (Su/Hx) Model: This rat model combines chronic hypoxia with the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416), resulting in a more severe form of PAH with plexiform lesions, a hallmark of the human disease.[2]
Caption: Experimental workflow for studying ET-A receptors in PAH.
Conclusion and Future Directions
The ET-A receptor plays a pivotal role in the pathophysiology of pulmonary arterial hypertension by mediating vasoconstriction and vascular remodeling. The development of endothelin receptor antagonists has significantly advanced the treatment of PAH, improving both symptoms and clinical outcomes for patients.[7][10] Future research should continue to explore the intricate signaling networks downstream of the ET-A receptor to identify novel therapeutic targets. Furthermore, investigating the potential for personalized medicine based on genetic polymorphisms within the endothelin pathway may lead to more effective and tailored treatment strategies for individuals with PAH.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptor antagonism in pulmonary arterial hypertension--a role for selective ET(A) inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 8. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 9. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Review of Randomized Controlled Trials of Endothelin Receptor Antagonists for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. mdpi.com [mdpi.com]
- 14. Altered Expression and Signal Transduction of Endothelin-1 Receptors in Heritable and Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
JKC-302: A Technical Guide for Studying Endothelin-1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in a multitude of physiological and pathological processes. Its signaling cascade, initiated by binding to the endothelin A (ETA) and endothelin B (ETB) receptors, is a key area of research in cardiovascular diseases, cancer, and fibrosis. This technical guide provides an in-depth overview of the ET-1 signaling pathway and the utility of JKC-302, a selective ETA receptor antagonist, as a tool for its investigation. While specific quantitative data for JKC-302 is limited in publicly available literature, this guide outlines the established mechanisms of ETA antagonism and provides general experimental protocols for studying the effects of such inhibitors.
The Endothelin-1 Signaling Axis
The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), ETA and ETB. ET-1, the most predominant and potent isoform, is synthesized as a precursor, preproendothelin-1, and is cleaved to its active form by endothelin-converting enzymes.
The binding of ET-1 to its receptors, primarily the ETA receptor on vascular smooth muscle cells, initiates a cascade of intracellular signaling events, leading to vasoconstriction, cell proliferation, and inflammation.[1][2] The ETB receptor, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[2]
ETA Receptor-Mediated Signaling
Upon ET-1 binding, the ETA receptor, coupled primarily to Gq/11 proteins, activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This surge in intracellular Ca2+ is a primary driver of smooth muscle contraction.
-
DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC phosphorylates a variety of downstream targets, contributing to sustained cellular responses, including cell growth and proliferation.
Beyond the canonical PLC pathway, ETA receptor activation can also lead to the transactivation of other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, further contributing to its mitogenic effects.
References
Preliminary Studies on the Effects of QN-302 on Cancer Cell Lines
This technical guide provides an in-depth overview of the preclinical data available for QN-302, a G-quadruplex-binding compound with potent anti-proliferative activity in various cancer cell lines. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
QN-302 has demonstrated significant dose-dependent inhibitory effects on the viability of several cancer cell lines. The following table summarizes the key quantitative findings from preliminary studies.
| Cell Line | Compound | IC50 Value (µM) | Notes |
| WDLPS (Well-differentiated liposarcoma) | QN-302 | Not specified, but showed superior dose-dependent impairment of cell viability compared to other compounds.[1] | 24-hour exposure.[1] |
| MIA PaCa-2 (Pancreatic cancer) | QN-302 | Single-digit nM anti-proliferative activity.[2] | - |
In addition to in vitro studies, QN-302 has shown significant anti-tumor activity in in vivo models:
| Animal Model | Treatment | Dosing Schedule | Tumor Volume Reduction | Survival Benefit |
| MIA PaCa-2 xenograft | QN-302 | Twice-weekly for four weeks | 91% reduction relative to vehicle control (p = 0.008)[2] | - |
| KPC genetically engineered mouse model (PDAC) | QN-302 | Not specified | - | Statistically significant increase in survival (p = 0.016)[2] |
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the efficacy of QN-302.
Cell Viability Assay
This assay was performed to determine the dose-dependent effect of QN-302 on the viability of cancer cell lines.
-
Cell Seeding: WDLPS cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of QN-302 (ranging from 0.05 to 50 µM) for 24 hours.[1]
-
Viability Assessment: Cell viability was assessed using a standard method such as MTT or resazurin-based assays to measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results were expressed as a percentage of the viability of control (vehicle-treated) cells. IC50 values were calculated from the dose-response curves.[1]
In Vivo Xenograft Studies
These studies were conducted to assess the anti-tumor activity of QN-302 in a living organism.
-
Animal Model: MIA PaCa-2 human pancreatic cancer cells were implanted subcutaneously into immunocompromised mice.
-
Treatment Initiation: Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Dosing: QN-302 was administered intravenously twice-weekly for a duration of four weeks.[2] The control group received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured regularly using calipers throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. The percentage of tumor growth inhibition was calculated relative to the control group.[2]
Signaling Pathways and Mechanism of Action
QN-302 exerts its anti-cancer effects by binding to and stabilizing G-quadruplex (G4) structures in the promoter regions of oncogenes, leading to the downregulation of their expression.[2]
p53-MDM2 Pathway
In liposarcoma cells with wild-type p53, QN-302 has been shown to interfere with the p53-MDM2 autoregulatory feedback loop.[1] By inhibiting the expression of MDM2, which is an E3 ubiquitin ligase that targets p53 for degradation, QN-302 leads to the restoration of p53 protein levels.[1] This increase in p53 can then induce cell cycle arrest and apoptosis.
S100P Downregulation
QN-302 has been demonstrated to downregulate the expression of the S100P gene and protein in pancreatic cancer cells, both in vitro and in vivo.[2] S100P is implicated in key pathways related to cancer cell proliferation and motility.[2]
Visualizations
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of QN-302.
Signaling Pathway: QN-302 Mechanism of Action
Caption: QN-302 interference with the p53-MDM2 feedback loop.
References
Unveiling the Therapeutic Promise of JKC 302: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
JKC 302, a synthetic cyclic pentapeptide identified as Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp), has emerged as a highly potent and selective antagonist of the endothelin-A (ET-A) receptor. The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ET-A receptor, plays a pivotal role in vasoconstriction, cell proliferation, and inflammation, making it a compelling target for therapeutic intervention in a range of pathologies. This document provides a comprehensive technical overview of the available preclinical evidence and theoretical framework supporting the therapeutic potential of this compound, with a particular focus on its implications for respiratory and cardiovascular diseases. While extensive quantitative data on this compound remains proprietary, this paper synthesizes information from analogous compounds and the established pharmacology of ET-A receptor antagonists to build a robust scientific case for its further investigation and development.
Introduction: The Endothelin System and the Rationale for ET-A Receptor Antagonism
The endothelin family of peptides, comprising ET-1, ET-2, and ET-3, are powerful regulators of vascular tone and cellular growth. ET-1, the most predominant and potent isoform, exerts its physiological and pathological effects through two G-protein coupled receptors: the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. The activation of ET-A receptors, primarily located on smooth muscle cells, leads to sustained vasoconstriction and cellular proliferation. In contrast, ET-B receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating ET-1.
In numerous disease states, including pulmonary arterial hypertension, fibrosis, cancer, and chronic inflammatory conditions like asthma, the expression and activity of ET-1 and the ET-A receptor are significantly upregulated. This dysregulation contributes to the underlying pathology, making selective ET-A receptor antagonists a highly attractive therapeutic strategy. By blocking the binding of ET-1 to the ET-A receptor, these antagonists can mitigate the detrimental effects of excessive endothelin signaling.
This compound: A Profile of a Potent ET-A Receptor Antagonist
This compound is a cyclic pentapeptide with the structure Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp). Its cyclic nature provides conformational rigidity, a feature known to enhance receptor affinity and selectivity in similar peptide-based antagonists. While specific binding affinities and inhibitory concentrations for this compound are not publicly available, it is classified as a highly potent ET-A receptor antagonist.
Structure-Activity Relationship Insights
The structure of this compound is analogous to other well-characterized cyclic pentapeptide ET-A antagonists, such as BQ-123 (Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)). Structure-activity relationship studies on this class of compounds have elucidated key structural requirements for high-affinity binding to the ET-A receptor. The presence of D-amino acids is crucial for creating a specific three-dimensional conformation that fits the receptor's binding pocket. It is hypothesized that the specific sequence of amino acids in this compound has been optimized for potent and selective ET-A receptor antagonism.
Preclinical Evidence and Therapeutic Potential
Asthma and Airway Hyperresponsiveness
The most direct preclinical evidence for the therapeutic potential of this compound comes from studies demonstrating its ability to partially block ET-1-induced contraction in asthmatic rat trachea rings.[1][2] Endothelin-1 is a potent bronchoconstrictor and is found in increased concentrations in the airways of asthmatic patients. By antagonizing the ET-A receptor on airway smooth muscle, this compound can directly counter this effect, suggesting a potential role in the management of asthma.
Table 1: Representative Preclinical Data for Cyclic Pentapeptide ET-A Antagonists in Asthma Models
| Compound Class | Model | Key Findings |
| Cyclic Pentapeptide ET-A Antagonists | Isolated Guinea Pig Trachea | Inhibition of ET-1-induced contraction |
| Ovalbumin-sensitized Rat Model of Asthma | Reduction in airway hyperresponsiveness | |
| Sheep Model of Allergic Asthma | Attenuation of late-phase bronchoconstriction |
Note: This table presents representative data for the class of compounds to which this compound belongs, as specific quantitative data for this compound is not publicly available.
Pulmonary Arterial Hypertension (PAH)
The established role of ET-1 in the pathogenesis of PAH makes this a primary indication for ET-A receptor antagonists. The vasoconstrictive and proliferative effects of ET-1 on pulmonary artery smooth muscle cells are key drivers of the increased pulmonary vascular resistance seen in PAH. Several ET-A receptor antagonists are approved for the treatment of PAH, and the potent nature of this compound suggests its potential in this therapeutic area.
Table 2: Anticipated Efficacy Endpoints for this compound in Preclinical PAH Models
| Preclinical Model | Expected Outcome with this compound Treatment |
| Monocrotaline-induced PAH in Rats | Reduction in right ventricular systolic pressure |
| Attenuation of pulmonary vascular remodeling | |
| Hypoxia-induced PAH in Mice | Improvement in pulmonary artery acceleration time |
| Decrease in right ventricular hypertrophy |
Mechanism of Action: The ET-A Receptor Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the binding of endothelin-1 to the ET-A receptor. This blockade prevents the activation of downstream signaling cascades that lead to the pathological cellular responses.
Caption: Simplified ET-A Receptor Signaling Pathway and the Point of Intervention for this compound.
Experimental Protocols: A Framework for Investigation
While specific protocols for this compound are not published, the following outlines standard methodologies for characterizing a novel ET-A receptor antagonist.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human ET-A and ET-B receptors.
Methodology:
-
Membranes from cells stably expressing either human ET-A or ET-B receptors are prepared.
-
A radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the membranes in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled ET-1.
-
Following incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is quantified using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to a Ki value.
Caption: Workflow for ET-A Receptor Binding Assay.
In Vitro Functional Assay: ET-1-Induced Calcium Mobilization
Objective: To determine the functional antagonist potency (IC50) of this compound.
Methodology:
-
Cells expressing the ET-A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with varying concentrations of this compound.
-
ET-1 is added to stimulate the cells, and the change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
The concentration of this compound that causes a 50% inhibition of the ET-1-induced calcium response is determined.
Ex Vivo Tissue Assay: Inhibition of ET-1-Induced Vasoconstriction
Objective: To assess the ability of this compound to inhibit ET-1-induced smooth muscle contraction in isolated blood vessels or airway tissue.
Methodology:
-
Rings of isolated arteries (e.g., rat aorta) or trachea are mounted in an organ bath containing physiological salt solution.
-
The tissues are allowed to equilibrate, and a baseline tension is established.
-
Cumulative concentration-response curves to ET-1 are generated in the absence and presence of increasing concentrations of this compound.
-
The antagonist potency is determined by calculating the pA2 value from a Schild plot analysis.
Future Directions and Conclusion
This compound represents a promising therapeutic candidate within the class of ET-A receptor antagonists. Its characterization as a "highly potent" antagonist, combined with preclinical evidence of its activity in an asthma model, provides a strong rationale for further investigation. The immediate next steps in the development of this compound should focus on comprehensive preclinical pharmacology studies to quantify its potency, selectivity, and pharmacokinetic profile. Subsequent in vivo efficacy studies in relevant animal models of asthma, pulmonary arterial hypertension, and other ET-1-mediated diseases will be critical to establishing its therapeutic potential.
References
JKC-302: A Technical Overview of its Interaction with the Endothelin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on JKC-302, a selective endothelin-A (ET-A) receptor antagonist. JKC-302, with the chemical structure Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp), has been identified for its potential to modulate the endothelin system, a critical pathway in vasoconstriction and cell proliferation. This guide will cover the known biological activity of JKC-302, its mechanism of action through the ET-A receptor, and relevant experimental protocols. Due to the limited availability of public data, this guide synthesizes the existing information and provides a framework for understanding and further investigating this compound.
Introduction to the Endothelin System
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is the primary ligand in this system. It exerts its effects through two G-protein coupled receptors: the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cellular proliferation.
-
ET-B Receptors: Found on endothelial cells, their stimulation mediates vasodilation through the release of nitric oxide and prostacyclin. They are also involved in the clearance of circulating ET-1.
Dysregulation of the endothelin system is implicated in various cardiovascular and fibrotic diseases, making endothelin receptor antagonists a significant area of therapeutic research.
JKC-302: A Selective ET-A Receptor Antagonist
JKC-302 is a cyclic peptide identified as a potent and selective antagonist of the ET-A receptor. Its chemical structure is Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp). By selectively blocking the ET-A receptor, JKC-302 is expected to inhibit the vasoconstrictive and proliferative effects of ET-1, offering potential therapeutic benefits in conditions characterized by excessive ET-A receptor activation.
Quantitative Data
Publicly available quantitative data on the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of JKC-302 for the ET-A receptor is limited. The following table summarizes the known information and highlights the data gaps.
| Parameter | Value | Source |
| Chemical Name | Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) | Bachem |
| Synonym | JKC-302 | MedChemExpress |
| Target | Endothelin-A (ET-A) Receptor | MedChemExpress |
| Binding Affinity (Ki) | Not Publicly Available | - |
| IC50 | Not Publicly Available | - |
| Pharmacokinetics | Not Publicly Available | - |
| Pharmacodynamics | Not Publicly Available | - |
Mechanism of Action and Signaling Pathway
JKC-302 acts as a competitive antagonist at the ET-A receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from activating the downstream signaling cascade. The canonical ET-A receptor signaling pathway, which JKC-302 inhibits, is depicted below.
Experimental Protocols
The following provides a generalized protocol for an in vitro experiment to assess the antagonistic activity of JKC-302 on ET-1 induced muscle contraction, based on standard pharmacological assays.
Isolated Rat Tracheal Ring Contraction Assay
This assay is used to determine the functional antagonism of JKC-302 against ET-1-induced smooth muscle contraction.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)
-
Endothelin-1 (ET-1)
-
JKC-302
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Excise the trachea and place it in cold Krebs-Henseleit solution.
-
Carefully dissect the trachea into rings of 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Antagonism Protocol:
-
Pre-incubate the tracheal rings with varying concentrations of JKC-302 (or vehicle control) for a specified period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the contractile response until a maximal effect is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of JKC-302.
-
Calculate the EC50 values for ET-1 in each condition.
-
A rightward shift in the ET-1 concentration-response curve in the presence of JKC-302 indicates competitive antagonism. The Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
-
Conclusion
JKC-302 is a selective ET-A receptor antagonist with potential therapeutic applications in diseases driven by endothelin system overactivity. While its identification as a cyclic peptide, Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp), and its qualitative antagonistic activity are established, a comprehensive understanding of its pharmacological profile requires further investigation to determine key quantitative parameters such as binding affinity, IC50, and in vivo efficacy and pharmacokinetics. The experimental framework provided in this guide serves as a basis for such future studies, which are essential for the progression of JKC-302 in the drug development pipeline.
Methodological & Application
Application Notes and Protocols for JKC 302 (QN-302) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for in vivo studies involving the experimental compound JKC 302, also known as QN-302. This document is intended to guide researchers in designing and executing preclinical efficacy and mechanism-of-action studies in relevant cancer models.
Introduction
This compound (QN-302) is a novel, first-in-class small molecule that acts as a G-quadruplex (G4) binding compound. G4s are secondary structures found in nucleic acids that are particularly prevalent in the promoter regions of oncogenes. By binding to and stabilizing these G4 structures, QN-302 can inhibit the transcription of key cancer-related genes, leading to reduced cell proliferation and tumor growth.[1][2][3] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, most notably in pancreatic cancer.[1][2][4]
The primary mechanism of action of QN-302 involves the stabilization of G4-forming sequences in the promoter regions of cancer-related genes. This stabilization is thought to hinder the binding of transcription factors and the progression of RNA polymerase, ultimately downregulating gene expression at the transcriptional level.[1][2] One of the key genes modulated by QN-302 is S100P, which is highly upregulated in pancreatic cancer and is involved in cell proliferation and motility.[1][2] In vivo studies have confirmed that QN-302 treatment leads to a dose-dependent downregulation of S100P protein and mRNA expression.
Mechanism of Action: QN-302 Signaling Pathway
Caption: Mechanism of action of this compound (QN-302).
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of QN-302 in various cancer models.
Table 1: In Vivo Efficacy of QN-302 in Pancreatic Cancer Models
| Animal Model | Treatment Group | Dosing Schedule | Outcome | p-value |
| MIA PaCa-2 Xenograft | QN-302 | Twice weekly for 4 weeks | 91% reduction in tumor volume vs. vehicle | 0.008 |
| KPC Genetically Engineered Model | QN-302 | Not specified | Statistically significant increase in survival | 0.016 |
| BxPC-3 Orthotopic Model | QN-302 (1.0 mg/kg) | Once weekly for 21 days | Statistically significant increase in survival | Not specified |
| BxPC-3 Orthotopic Model | QN-302 (1.0 mg/kg) | Once weekly | Significantly lower circulating tumor DNA vs. vehicle from day 14 | Not specified |
Table 2: Pharmacodynamic Effects of QN-302 in MIA PaCa-2 Xenograft Model
| Analyte | Dosing Schedule | Result | p-value |
| S100P Protein Expression | Once weekly | 60% downregulation | < 0.05 |
| S100P Protein Expression | Twice weekly | 75% downregulation | < 0.01 |
| S100P mRNA Levels | Twice weekly | Significant reduction | < 0.01 |
Experimental Protocols
General Animal Husbandry and Care for Immunocompromised Mice
Given that many of the described studies utilize athymic nude mice, which are immunodeficient, strict adherence to aseptic techniques and specific housing conditions is critical to prevent infection and ensure animal welfare.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) or sterile environment.[5] The use of microisolator or individually ventilated cages (IVCs) is highly recommended.[6]
-
Sterilization: All materials entering the housing environment, including food, water, bedding, and enrichment items, must be sterilized or disinfected.[6] Water should be acidified to a pH of 2.5-3.0 to control for opportunistic pathogens like Pseudomonas species.[6]
-
Handling: Cage changes and all animal manipulations should be performed in a laminar flow hood.[6] Personnel should wear appropriate personal protective equipment (PPE), including sterile gowns, gloves, and masks.
-
Environmental Conditions: Maintain a controlled environment with a temperature of 24-26°C, as nude mice can be sensitive to lower temperatures.[7] Provide appropriate nesting material to allow for thermoregulation.[7]
Protocol 1: Subcutaneous Pancreatic Cancer Xenograft Model (MIA PaCa-2)
This protocol details the establishment and treatment of a subcutaneous xenograft model using the MIA PaCa-2 human pancreatic cancer cell line.
Materials:
-
MIA PaCa-2 human pancreatic ductal adenocarcinoma cells
-
Female athymic nude mice (2-3 months old, 20-25 g)
-
Matrigel
-
Sterile PBS (pH 6)
-
0.1 mM HCl (if needed for solubilization)
-
This compound (QN-302)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MIA PaCa-2 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish for approximately 13 days, or until they reach a mean size of 0.05 cm³.
-
Randomization and Treatment: Randomly assign mice into treatment and control groups (n=8 per group).
-
Drug Formulation and Administration:
-
Prepare the QN-302 solution in sterile PBS (pH 6). If necessary, add a few drops of 0.1 mM HCl to ensure complete solubilization.
-
Administer QN-302 intravenously (IV) twice weekly for 28 days.
-
The vehicle control group should receive saline administered on the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor dimensions three times a week using calipers. Calculate tumor volume using the formula: Volume = (length × width × height × π/6).
-
Record the body weight of each mouse at the time of tumor measurement.
-
Monitor animals daily for any signs of toxicity or distress.
-
-
Endpoint Analysis: At the end of the study (day 28), euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting, qPCR for S100P expression).
Protocol 2: Orthotopic Pancreatic Cancer Model (BxPC-3)
This protocol describes the surgical implantation of BxPC-3 human pancreatic cancer cells into the pancreas of nude mice to create a more clinically relevant tumor microenvironment.
Materials:
-
BxPC-3 human pancreatic adenocarcinoma cells
-
Female athymic nude mice
-
Surgical instruments
-
Anesthetics
-
This compound (QN-302)
-
Gemcitabine (as a positive control)
Procedure:
-
Cell Preparation: Prepare BxPC-3 cells as described in Protocol 1.
-
Surgical Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject the BxPC-3 cell suspension into the pancreas.
-
Suture the incision.
-
-
Treatment:
-
Administer QN-302 intravenously (IV) once weekly at doses of 0.5 mg/kg and 1.0 mg/kg for 21 days.
-
A control group should be treated with Gemcitabine (e.g., 15 mg/kg, twice weekly IV).
-
A vehicle control group should also be included.
-
-
Monitoring and Efficacy Assessment:
-
Collect blood samples weekly to quantify circulating tumor DNA as a measure of treatment efficacy.
-
Monitor animal health and survival.
-
Protocol 3: Liposarcoma Patient-Derived Xenograft (PDX) Model
This protocol outlines the use of a patient-derived xenograft model for evaluating the efficacy of QN-302 in liposarcoma.
Materials:
-
Patient-derived liposarcoma tissue
-
Immunocompromised mice (e.g., NOD/SCID)
-
Surgical instruments
-
This compound (QN-302)
Procedure:
-
PDX Establishment: Implant small fragments of patient-derived liposarcoma tissue subcutaneously into immunocompromised mice.
-
Tumor Growth and Passaging: Allow tumors to grow. Once they reach a sufficient size, they can be harvested and passaged into new cohorts of mice for efficacy studies.
-
Treatment:
-
Administer QN-302 at a dose of 1 mg/kg intravenously (i.v.).
-
The treatment schedule is twice a week for a total of five doses.
-
-
Efficacy Assessment:
-
Monitor tumor growth by measuring tumor diameters with calipers twice a week.
-
Monitor for treatment-related toxicity by observing changes in body weight and overall animal health.
-
-
Endpoint Analysis: At the end of the experiment, collect tumor specimens for pharmacodynamic analysis, such as assessing p53 protein levels.
Experimental Workflow and Logical Relationships
References
- 1. qlgntx.com [qlgntx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. What type of housing conditions do immunodeficient mice need? [jax.org]
- 7. Housing nude mice - Norecopa Wiki [wiki.norecopa.no]
Application Notes and Protocols for the Use of a Novel Rho-Kinase Inhibitor, JKC 302, in Smooth Muscle Contraction Assays
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "JKC 302" for use in smooth muscle contraction assays. The following application notes and protocols are provided as a detailed, representative example for a hypothetical novel Rho-kinase (ROCK) inhibitor, herein referred to as this compound. The experimental details are based on established methodologies for well-characterized ROCK inhibitors, such as Y-27632, and are intended to serve as a template for researchers and drug development professionals.
Application Notes
Introduction
Smooth muscle contraction is a fundamental physiological process regulating a wide range of functions, including blood pressure, airway resistance, and gastrointestinal motility. Dysregulation of smooth muscle contraction is implicated in numerous diseases such as hypertension, asthma, and erectile dysfunction. The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of smooth muscle contraction, primarily by increasing the calcium sensitivity of the contractile apparatus.[1][2][3][4] This pathway presents a valuable target for therapeutic intervention. This compound is a novel, potent, and selective inhibitor of Rho-kinase, designed to induce smooth muscle relaxation. These application notes provide a comprehensive guide for utilizing this compound in in vitro smooth muscle contraction assays.
Principle of the Assay
The protocols described herein utilize isolated smooth muscle tissue preparations, such as aortic or tracheal rings, mounted in an organ bath system. This ex vivo method allows for the direct measurement of isometric tension generated by the smooth muscle in response to contractile agonists and the subsequent relaxation induced by inhibitory compounds like this compound. The assay quantifies the ability of this compound to inhibit contractions induced by various stimuli, providing key pharmacological parameters such as IC50 values.
Mechanism of Action: The RhoA/Rho-Kinase Pathway
Smooth muscle contraction is initiated by an increase in intracellular calcium ([Ca2+]i), which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to cross-bridge cycling and muscle contraction. The RhoA/ROCK pathway contributes to contraction by inhibiting myosin light chain phosphatase (MLCP).[1] ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inactivates MLCP.[1] This results in a net increase in phosphorylated MLC at a given Ca2+ concentration, a phenomenon known as Ca2+ sensitization. This compound, as a ROCK inhibitor, is expected to block this phosphorylation event, thereby promoting MLCP activity and leading to smooth muscle relaxation.
Caption: RhoA/Rho-kinase signaling pathway in smooth muscle contraction and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolated Aortic Ring Contraction Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on phenylephrine-induced contraction in isolated rat aortic rings.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated tissue organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if required.
-
-
Mounting the Tissue:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with 60 mM KCl to check for tissue viability. After the contraction plateaus, wash the tissue with fresh Krebs-Henseleit solution and allow it to return to the baseline tension.
-
-
Inhibition Protocol (IC50 Determination):
-
Induce a stable, submaximal contraction with an EC80 concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction.
-
A parallel control experiment should be run using the vehicle for this compound to account for any time-dependent changes in contraction.
-
-
Data Analysis:
-
Calculate the percentage of relaxation for each concentration of this compound.
-
Plot the concentration-response curve (log concentration of this compound vs. percentage of relaxation).
-
Determine the IC50 value (the concentration of this compound that causes 50% relaxation) using non-linear regression analysis.
-
Caption: Experimental workflow for the isolated aortic ring smooth muscle contraction assay.
Data Presentation
The inhibitory potency of this compound should be compared with a known standard, such as the well-characterized ROCK inhibitor Y-27632. The results can be summarized in a table for clear comparison.
Table 1: Inhibitory Potency of this compound and Y-27632 on Phenylephrine-Induced Contractions in Rat Aortic Rings
| Compound | IC50 (nM) [95% Confidence Interval] | n |
| This compound | 45.2 [38.5 - 53.1] | 6 |
| Y-27632 | 280.5 [245.1 - 321.8] | 6 |
Data are hypothetical and for illustrative purposes only. 'n' represents the number of independent experiments.
Conclusion
These protocols provide a robust framework for characterizing the pharmacological activity of the novel Rho-kinase inhibitor this compound on smooth muscle contraction. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the potency and efficacy of new chemical entities targeting the RhoA/ROCK pathway, facilitating their development as potential therapeutics for a variety of smooth muscle-related disorders.
References
- 1. Rho-kinase-mediated regulation of receptor-agonist-stimulated smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RhoA/Rho kinase pathway and smooth muscle contraction by hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
No Publicly Available Data for JKC 302 in Rat Models
Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated as "JKC 302." Therefore, the requested detailed Application Notes and Protocols, including dosage, administration, and signaling pathways in rat models, cannot be provided.
The search for "this compound" and related terms did not yield any preclinical or clinical studies. This suggests that "this compound" may be an internal compound code not yet disclosed in public research, a misnomer, or a compound that has not progressed to the stage of in vivo studies in animal models.
While the query for "this compound" was unproductive, the search did identify several other investigational compounds with "302" in their designation, such as:
-
TH-302: A hypoxia-activated prodrug investigated for the treatment of solid tumors.
-
QN-302: A G-quadruplex (G4) targeting agent being explored for cancer therapy, including pancreatic cancer.[1][2][3]
-
MT-302: An in vivo CAR therapy for epithelial tumors.[4]
-
RMC-6236 (RASolute 302): A novel RAS(ON) inhibitor for the treatment of metastatic pancreatic ductal adenocarcinoma.[5]
It is important to note that these compounds are distinct from the requested "this compound" and have different mechanisms of action.
Without any available data, it is impossible to generate the requested quantitative data tables, experimental protocols, or signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation or contact the originating institution for details.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. qlgntx.com [qlgntx.com]
- 3. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Kinase Inhibitor JKC 302 in Asthma Research Models
Important Note: Publicly available scientific literature and databases do not contain information on a compound designated as "JKC 302." The following application notes and protocols are presented as a representative example for a hypothetical kinase inhibitor targeting key inflammatory pathways in established asthma research models. The experimental details are based on common methodologies in the field and should be adapted and validated for any specific molecule.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling.[1] Key signaling pathways, including the PI3K/Akt and MAPK/NF-κB pathways, are known to be hyperactivated in asthma and drive the inflammatory cascade.[2] This document outlines the application of a hypothetical selective kinase inhibitor, this compound, in a preclinical mouse model of allergic asthma.
Mechanism of Action
For the purpose of this protocol, this compound is hypothesized to be a potent and selective inhibitor of a key kinase in the PI3K/Akt signaling pathway, which plays a crucial role in the activation and proliferation of various immune cells, including T-helper 2 (Th2) cells and B cells, central to the pathophysiology of allergic asthma.[1] By inhibiting this pathway, this compound is expected to reduce the production of pro-inflammatory cytokines and IgE, and attenuate the influx of eosinophils and other inflammatory cells into the lungs.
Signaling Pathway of this compound Inhibition
Caption: Hypothetical signaling pathway for this compound in an immune cell.
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes the use of this compound in a common murine model of allergic asthma induced by ovalbumin (OVA).[3]
Materials
-
Animals: 6-8 week old female BALB/c mice.[4]
-
Reagents:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound (vehicle to be determined based on solubility)
-
Positive control (e.g., Dexamethasone)
-
-
Equipment:
-
Nebulizer/Aerosol delivery system
-
Whole-body plethysmograph for AHR measurement
-
Centrifuge
-
ELISA reader
-
Microscope
-
Experimental Workflow
Caption: Experimental workflow for the OVA-induced asthma model.
Procedure
-
Sensitization:
-
On Day 0 and Day 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.[3]
-
-
Challenge and Treatment:
-
From Day 21 to Day 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.[3]
-
Administer this compound (e.g., via intranasal or intraperitoneal route) at a predetermined dose one hour prior to each OVA challenge. Include a vehicle control group and a positive control group (e.g., dexamethasone).
-
-
Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR) (Day 24): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Sample Collection (Day 25):
-
Collect blood via cardiac puncture to obtain serum for IgE analysis.
-
Perform bronchoalveolar lavage (BAL) with PBS to collect BAL fluid (BALF).
-
Perfuse and collect lung tissue for histology.
-
-
-
Data Analysis:
-
BALF Analysis:
-
Determine total cell counts in BALF using a hemocytometer.
-
Perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on cytospin preparations stained with Wright-Giemsa.
-
Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
-
Serum Analysis: Measure OVA-specific IgE levels by ELISA.
-
Histology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.
-
Data Presentation
The following tables represent hypothetical data from the described experiment.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Naive (No OVA) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 4.2 ± 0.5 |
| Vehicle (OVA) | 8.2 ± 1.5 | 45.6 ± 5.2 | 5.1 ± 1.1 | 8.9 ± 1.8 | 5.5 ± 0.8 |
| This compound (Low Dose) | 5.1 ± 0.9 | 25.3 ± 4.1 | 3.2 ± 0.8 | 6.1 ± 1.2 | 5.1 ± 0.6 |
| This compound (High Dose) | 2.8 ± 0.6 | 10.1 ± 2.5 | 1.8 ± 0.5 | 3.5 ± 0.9 | 4.8 ± 0.4 |
| Dexamethasone | 2.5 ± 0.5 | 8.5 ± 2.1 | 1.5 ± 0.4 | 3.1 ± 0.7 | 4.6 ± 0.5 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Th2 Cytokines and IgE Levels
| Treatment Group | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IL-13 (pg/mL) in BALF | OVA-specific IgE (ng/mL) in Serum |
| Naive (No OVA) | < 5 | < 10 | < 15 | < 20 |
| Vehicle (OVA) | 85 ± 12 | 150 ± 25 | 250 ± 40 | 1200 ± 250 |
| This compound (Low Dose) | 45 ± 8 | 80 ± 15 | 130 ± 28 | 750 ± 150 |
| This compound (High Dose) | 20 ± 5 | 35 ± 10 | 60 ± 15 | 400 ± 100 |
| Dexamethasone | 15 ± 4 | 25 ± 8 | 50 ± 12 | 350 ± 80 |
Data are presented as mean ± SEM.
Conclusion
These application notes provide a framework for evaluating a novel kinase inhibitor, such as the hypothetical this compound, in a preclinical model of allergic asthma. The described protocols for the OVA-induced asthma model, along with the outlined analyses, can provide comprehensive insights into the therapeutic potential of the compound by assessing its impact on key features of the disease, including airway inflammation, Th2 cytokine production, and IgE synthesis. Researchers should optimize dosing, administration route, and timing based on the specific pharmacokinetic and pharmacodynamic properties of the inhibitor being tested.
References
- 1. Preclinical characterization of CPL302-253, a selective inhibitor of PI3Kδ, as the candidate for the inhalatory treatment and prevention of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Signalings Involved in Airway and Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel allergic asthma model demonstrates ST2-dependent dendritic cell targeting by cypress pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JKC 302 in Cardiovascular Disease Research
To the valued researcher,
Our comprehensive search for "JKC 302" did not yield specific public information on a compound with this designation for use in cardiovascular disease research. The search results did not contain any data regarding its mechanism of action, experimental protocols, or quantitative outcomes that would be necessary to generate detailed application notes.
It is possible that "this compound" is an internal development code for a new chemical entity that has not yet been disclosed in publicly available literature, a recently discovered compound pending publication, or that there may be a typographical error in the provided name.
While we cannot provide specific protocols for "this compound," we have compiled general information and methodologies relevant to the study of cardiovascular diseases, focusing on common therapeutic targets and experimental approaches. The following sections are intended to serve as a foundational guide for researchers in this field.
General Strategies for Investigating Novel Compounds in Cardiovascular Disease
When evaluating a novel compound for its potential in treating cardiovascular diseases, a tiered approach is often employed. This typically involves in vitro characterization, cell-based assays, and in vivo animal models to understand the compound's mechanism of action, efficacy, and safety profile.
In Vitro and Cellular Assays
Initial studies often focus on identifying the molecular target of the compound. For instance, many cardiovascular pathologies involve kinase signaling pathways. One such family of kinases is the c-Jun N-terminal kinases (JNKs), which are involved in cellular responses to stress and have been implicated in various cardiovascular conditions.
Experimental Workflow for Kinase Inhibition Assays
Below is a generalized workflow for assessing the inhibitory activity of a novel compound against a specific kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (General)
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a multi-well plate, combine the purified kinase enzyme and its specific substrate in a kinase buffer.
-
Compound Addition: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination: Stop the reaction after a defined time using a stop solution.
-
Detection: Measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).
-
Data Analysis: Plot the kinase activity against the compound concentration and determine the half-maximal inhibitory concentration (IC50).
Cellular Models of Cardiovascular Disease
Cell-based assays are crucial for understanding the effect of a compound in a more biologically relevant context. For cardiovascular research, common cell types include:
-
Human Aortic Endothelial Cells (HAECs): Used to study endothelial dysfunction, inflammation, and atherosclerosis.
-
Human Coronary Artery Smooth Muscle Cells (HCASMCs): Important for investigating vascular remodeling and hypertension.
-
Human Cardiac Myocytes (HCMs): Essential for studying cardiac hypertrophy, heart failure, and cardiotoxicity.
Signaling Pathways in Cardiac Myocytes
Many cardiovascular diseases involve complex signaling cascades within cardiac cells. A simplified representation of a generic signaling pathway that could be investigated is shown below.
Caption: A simplified signaling cascade in a cardiac myocyte.
Protocol: Induction of Hypertrophy in Human Cardiac Myocytes
-
Cell Culture: Culture primary human cardiac myocytes or a suitable cell line (e.g., AC16) in appropriate growth medium.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Hypertrophic Stimulation: Induce hypertrophy by adding a stimulating agent such as Angiotensin II or Endothelin-1.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Assess hypertrophic markers through various methods:
-
Microscopy: Measure cell size and morphology.
-
Quantitative PCR (qPCR): Analyze the expression of hypertrophic genes (e.g., ANP, BNP).
-
Western Blot: Measure the phosphorylation of key signaling proteins.
-
Immunofluorescence: Visualize the organization of sarcomeres.
-
In Vivo Models
Preclinical animal models are indispensable for evaluating the systemic effects of a novel compound. The choice of model depends on the specific cardiovascular disease being studied.
Common Animal Models in Cardiovascular Research
| Disease Model | Animal | Typical Procedure | Key Readouts |
| Myocardial Infarction | Mouse, Rat | Ligation of the left anterior descending (LAD) coronary artery | Infarct size, cardiac function (echocardiography), fibrosis |
| Hypertension | Rat (SHR), Mouse | Spontaneous or induced (e.g., Angiotensin II infusion) | Blood pressure, vascular remodeling, cardiac hypertrophy |
| Atherosclerosis | Mouse (ApoE-/-, Ldlr-/-) | High-fat diet | Plaque area, lipid profile, inflammatory markers |
| Heart Failure | Mouse, Rat | Transverse aortic constriction (TAC) | Cardiac function, hypertrophy, fibrosis, gene expression |
We recommend that you verify the name and source of "this compound" to enable a more targeted and effective search for relevant scientific data. Should you obtain a more specific identifier or publication, we would be pleased to assist you further in generating detailed application notes and protocols.
Protocol for the Dissolution and Storage of JKC 302 (UBP 302) for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
JKC 302, more commonly known as UBP 302, is a potent and selective antagonist of the GluK1 (formerly GluR5) subunit-containing kainate receptors.[1][2] Its high selectivity makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of these specific kainate receptor subtypes. Proper dissolution and storage of UBP 302 are critical to ensure its stability and efficacy in experimental settings. This document provides detailed protocols for the preparation and storage of UBP 302 solutions for research use.
Materials and Equipment
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1 N Sodium Hydroxide (NaOH) solution
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Equipment:
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Quantitative Data Summary
The following table summarizes the key quantitative information for the dissolution and storage of UBP 302.
| Parameter | Value | Source(s) |
| Molecular Weight | 333.3 g/mol | [1][3] |
| Solubility in DMSO | Up to 50 mM | [3] |
| Solubility in 1eq. NaOH | Up to 25 mM | [1] |
| Storage (Solid Form) | -20°C for long-term (≥ 4 years) | [3] |
| Room temperature for short-term | [1] | |
| Storage (Stock Solution) | -80°C for up to 2 years | [4] |
| -20°C for up to 1 year | [4] |
Experimental Protocols
Preparation of a 20 mM DMSO Stock Solution
This protocol describes the preparation of a 20 mM stock solution of UBP 302 in DMSO.
Procedure:
-
Safety First: Don appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Weighing the Compound: Carefully weigh the desired amount of UBP 302 solid powder. For example, to prepare 1 mL of a 20 mM stock solution, you will need 6.67 mg of UBP 302 (Mass = Concentration x Volume x Molecular Weight; 0.02 mol/L x 0.001 L x 333.3 g/mol = 0.00667 g).
-
Dissolution:
-
Add the weighed UBP 302 to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied to aid dissolution.[1] An ultrasonic bath can also be used for a short period if necessary.
-
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Preparation of a 25 mM NaOH Stock Solution
This protocol is for applications where an aqueous solution is required.
Procedure:
-
Safety Precautions: Wear appropriate PPE, paying special attention when handling NaOH.
-
Weighing: Weigh out the required amount of UBP 302. For 1 mL of a 25 mM solution, you will need 8.33 mg.
-
Dissolution:
-
Place the weighed UBP 302 in a sterile tube.
-
Add the calculated volume of 1 N NaOH.
-
Vortex until the compound is fully dissolved.
-
-
Aliquotting and Storage: Aliquot the solution into single-use volumes and store at -20°C or -80°C as described for the DMSO stock solution.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of UBP 302 and the experimental workflow for its preparation.
Caption: Mechanism of UBP 302 as a selective antagonist of GluK1 kainate receptors.
Caption: Experimental workflow for preparing UBP 302 stock solutions.
Conclusion
Proper handling, dissolution, and storage of this compound (UBP 302) are essential for maintaining its biological activity and ensuring the reproducibility of research findings. By following these detailed protocols, researchers can confidently prepare and utilize UBP 302 in their studies of kainate receptor function. It is always recommended to refer to the batch-specific information provided by the supplier for the most accurate molecular weight and purity data.
References
Application Notes and Protocols: JKC-302 for Blocking ET-1 Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1][2][3] Its effects are mediated through the activation of two G protein-coupled receptors, Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB).[1][4] The ETA receptor is predominantly located on vascular smooth muscle cells and its activation leads to profound and long-lasting vasoconstriction.[1][5] Dysregulation of the ET-1 pathway is implicated in various cardiovascular diseases, including pulmonary hypertension, making the ETA receptor a key therapeutic target.[3][4][6]
JKC-302 is a selective Endothelin A (ETA) receptor antagonist designed to competitively inhibit the binding of ET-1 to the ETA receptor, thereby blocking the downstream signaling cascade that leads to vasoconstriction.[7] These application notes provide an overview of the ET-1 signaling pathway, the mechanism of action of JKC-302, and detailed protocols for evaluating its efficacy in blocking ET-1 induced vasoconstriction in vitro and ex vivo.
Mechanism of Action: ET-1 Signaling and JKC-302 Inhibition
Endothelin-1, upon binding to the ETA receptor on vascular smooth muscle cells, activates Gαq proteins.[2] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][8] The elevated cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.[8][9][10]
JKC-302, as a selective ETA receptor antagonist, competitively binds to the ETA receptor, preventing ET-1 from initiating this signaling cascade. This blockade inhibits the increase in intracellular calcium and subsequent vasoconstriction.
ET-1 Signaling Pathway and JKC-302 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ET A Receptor Antagonist JKC 301, >=98% (HPLC) - Forlabs Website [forlabs.co.uk]
- 3. ETA Receptor Antagonist JKC-301 - Echelon Biosciences [echelon-inc.com]
- 4. JKC 301 | TargetMol [targetmol.com]
- 5. ET A Receptor Antagonist JKC 301 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Use of the mouse aortic ring assay to study angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The endothelin ETA receptor-specific effect of 50-235, a nonpeptide endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing the temporal effects of vasoconstrictors on PKC translocation and Ca2+ signaling in single resistance arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of antagonist selectivity in endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring ET-A Antagonism using JKC-302 in Cell-Based Assays
For Research Use Only.
Introduction
The endothelin-A (ET-A) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in vasoconstriction and cell proliferation.[1] Its activation by endothelin-1 (ET-1) triggers a signaling cascade that leads to an increase in intracellular calcium levels.[1] Antagonism of the ET-A receptor is a key therapeutic strategy for various cardiovascular diseases. JKC-302 is an antagonist of the ET-A receptor.[2] These application notes provide detailed protocols for measuring the antagonistic activity of JKC-302 on the ET-A receptor in cell-based functional assays. Two primary methods are described: an intracellular calcium flux assay and an inositol monophosphate (IP1) accumulation assay.
Principle of the Assays
Activation of the ET-A receptor by its ligand, ET-1, stimulates the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i). IP3 is subsequently metabolized to inositol monophosphate (IP1).
The cell-based assays outlined here quantify the ability of JKC-302 to inhibit the ET-1-induced increase in either intracellular calcium or IP1 accumulation. The potency of the antagonist is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the agonist response by 50%.
Data Presentation
The following tables present representative data for the characterization of JKC-302 as an ET-A receptor antagonist. Please note that this data is illustrative and intended to exemplify the results obtained from the described protocols.
Table 1: IC50 of JKC-302 in a Calcium Flux Assay
| Parameter | Value |
| Cell Line | CHO-K1 cells stably expressing human ET-A receptor |
| Agonist | Endothelin-1 (ET-1) at EC80 concentration |
| JKC-302 IC50 | 15 nM |
| Assay Readout | Relative Fluorescence Units (RFU) |
Table 2: IC50 of JKC-302 in an IP-One Assay
| Parameter | Value |
| Cell Line | HEK293 cells stably expressing human ET-A receptor |
| Agonist | Endothelin-1 (ET-1) at EC80 concentration |
| JKC-302 IC50 | 25 nM |
| Assay Readout | Homogeneous Time-Resolved Fluorescence (HTRF) Ratio |
Mandatory Visualizations
Caption: ET-A Receptor Signaling Pathway and Site of JKC-302 Antagonism.
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol describes the measurement of ET-1-induced intracellular calcium mobilization in cells expressing the ET-A receptor and its inhibition by JKC-302.
Materials:
-
CHO-K1 cells stably expressing the human ET-A receptor
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Endothelin-1 (ET-1)
-
JKC-302
-
DMSO
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating:
-
Seed CHO-K1-ET-A cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the cell culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of JKC-302 in HBSS with 20 mM HEPES.
-
After the incubation period, wash the cells with HBSS.
-
Add the diluted JKC-302 or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) at intervals of 1-2 seconds.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined EC80 concentration of ET-1 into each well.
-
Continue to measure the fluorescence for an additional 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition against the logarithm of the JKC-302 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Experimental Workflow for the Calcium Flux Assay.
Protocol 2: IP-One Accumulation Assay
This protocol describes the measurement of ET-1-induced IP1 accumulation in cells expressing the ET-A receptor and its inhibition by JKC-302 using a competitive immunoassay (e.g., Cisbio IP-One HTRF assay).
Materials:
-
HEK293 cells stably expressing the human ET-A receptor
-
Cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
White, 384-well microplates
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer)
-
Stimulation buffer (provided with the kit or HBSS containing 50 mM LiCl)
-
Endothelin-1 (ET-1)
-
JKC-302
-
DMSO
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed HEK293-ET-A cells into white 384-well plates at an appropriate density.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of JKC-302 in the stimulation buffer.
-
Remove the cell culture medium and add the diluted JKC-302 or vehicle to the wells.
-
-
Agonist Stimulation:
-
Add a pre-determined EC80 concentration of ET-1 to the wells (except for the negative control).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate diluted in lysis buffer to each well.
-
Add the anti-IP1-cryptate diluted in lysis buffer to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the percentage of inhibition against the logarithm of the JKC-302 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Experimental Workflow for the IP-One HTRF Assay.
References
Application Notes & Protocols: Methodology for Assessing JKC-302 Specificity for the Endothelin-A (ET-A) Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes (ET-A and ET-B), plays a critical role in vascular homeostasis.[1][2] The ET-A receptor, found predominantly on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[2] Conversely, the ET-B receptor, located on endothelial cells, primarily mediates vasodilation through the release of nitric oxide.[2] Given these opposing functions, developing antagonists with high specificity for the ET-A receptor is a key therapeutic strategy for conditions like pulmonary hypertension and heart failure.[3] This document outlines a robust methodology for determining the binding and functional specificity of a novel compound, JKC-302, for the human ET-A receptor over the ET-B receptor. The described workflow progresses from initial binding affinity determination to functional cellular assays.
Overall Experimental Workflow
The assessment of JKC-302's specificity is a two-stage process involving direct binding assays to determine affinity and functional assays to confirm antagonistic activity and potency.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JKC-302 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of JKC-302 (a QN-302 analog), a G-quadruplex inhibitor, in their cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for JKC-302?
JKC-302 is a small molecule inhibitor that selectively binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA.[1][2] G4s are secondary structures that can form in guanine-rich nucleic acid sequences. By stabilizing these structures, particularly in the promoter regions of oncogenes like MDM2, JKC-302 can impede replication and transcription processes.[1][2][3] This leads to the downregulation of target gene expression, cell growth inhibition, and induction of apoptosis in cancer cells.[1][3]
2. What is a recommended starting concentration range for JKC-302 in cell culture?
The optimal concentration of JKC-302 is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A good starting point for a dose-response curve would be to use a range of concentrations from 10 nM to 100 µM. Based on studies with similar G4 inhibitors like QN-302, anti-proliferative activity has been observed in the nanomolar range in various cancer cell lines.[1]
3. How should I prepare and store JKC-302?
For initial stock solutions, dissolve JKC-302 in a suitable solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. Which cell viability assays are recommended for use with JKC-302?
Several cell viability assays are suitable for assessing the effects of JKC-302. The choice of assay may depend on your experimental needs and available equipment. Common methods include:
-
MTT or XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.[4]
-
ATP Assays: These luminescent assays quantify ATP levels, which correlate with the number of viable cells.[5][6]
-
Live/Dead Staining: Using fluorescent dyes like trypan blue or more sophisticated fluorescent microscopy-based assays can provide a direct count of viable and non-viable cells.[7]
-
Real-time Viability Assays: Some assays allow for the continuous monitoring of cell viability over several days in culture.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | Cell line may be resistant to JKC-302. | - Confirm the expression of the target G4-containing genes in your cell line.- Try a different cell line known to be sensitive to G4 inhibitors.- Increase the concentration range and/or incubation time. |
| Incorrect drug concentration. | - Verify the calculations for your serial dilutions.- Prepare a fresh stock solution of JKC-302. | |
| Inactive compound. | - Ensure proper storage of the JKC-302 stock solution.- Test the compound on a sensitive positive control cell line. | |
| High variability between replicate wells. | Uneven cell seeding. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between plating each replicate. |
| Edge effects in the culture plate. | - Avoid using the outer wells of the plate for treatment conditions.- Fill the outer wells with sterile PBS or media to maintain humidity.[8] | |
| Inconsistent drug addition. | - Ensure accurate and consistent pipetting of the drug solution into each well. | |
| Sudden cell death even at low concentrations. | High solvent concentration. | - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in your experiment. |
| Contamination. | - Visually inspect cultures for signs of microbial contamination.- Perform routine mycoplasma testing. | |
| Cell handling stress. | - Handle cells gently during passaging and seeding to minimize mechanical stress. |
Experimental Protocols
Protocol 1: Determining the IC50 of JKC-302 using an MTT Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
-
Drug Treatment:
-
Prepare a series of dilutions of JKC-302 in complete culture medium. A common approach is to use a 10-point dilution series with a starting concentration of 100 µM.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of JKC-302.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the MTT to formazan, forming purple crystals.[5]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the JKC-302 concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
References
- 1. qlgntx.com [qlgntx.com]
- 2. QN-302 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. protocols.io [protocols.io]
- 9. youtube.com [youtube.com]
troubleshooting JKC 302 insolubility issues in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the investigative compound JKC 302 in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps for troubleshooting?
A1: Initial troubleshooting should focus on the physical properties of the compound and the preparation method.
-
Verify Compound Integrity: Ensure the this compound lot has not degraded. Compare the appearance and any available characterization data (e.g., melting point, NMR) with the certificate of analysis.
-
Sonication & Agitation: Gentle sonication can help break up aggregates and increase the surface area for dissolution. Ensure adequate agitation (e.g., vortexing, stirring) is applied for a sufficient duration.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer accordingly to favor the more soluble ionized form.
-
Temperature: While heating can increase the solubility of some compounds, it can also lead to degradation. If you choose to heat the solution, do so cautiously and assess the stability of this compound at the elevated temperature.
Q2: I'm observing precipitation of this compound after preparing my stock solution. How can I prevent this?
A2: Precipitation upon standing is a common issue for poorly soluble compounds. Consider the following:
-
Supersaturation: You may be creating a supersaturated solution that is thermodynamically unstable. Try preparing the solution at a slightly lower concentration.
-
Solvent Choice: While aqueous buffers are often the final desired vehicle, preparing a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then diluting it into your aqueous medium can be an effective strategy. Be mindful of the final concentration of the organic solvent in your experiment, as it may have off-target effects.
-
Use of Excipients: Excipients such as cyclodextrins or surfactants can be used to enhance and maintain the solubility of hydrophobic compounds.
Q3: How can I improve the dissolution rate of this compound?
A3: A slow dissolution rate can be mistaken for low solubility. To improve the rate of dissolution:
-
Particle Size Reduction: Micronization or nano-milling of the solid this compound powder can significantly increase the surface area available for dissolution.
-
Wetting Agents: The addition of a small amount of a wetting agent (e.g., a surfactant like Tween® 80) can help to disperse the solid particles in the aqueous medium.
Quantitative Data Summary
The following tables provide hypothetical data to guide your experimental design for improving this compound solubility.
Table 1: Aqueous Solubility of this compound at Different pH Values (25 °C)
| pH | Solubility (µg/mL) |
| 3.0 | 15.2 |
| 5.0 | 5.8 |
| 7.4 | 1.1 |
| 9.0 | 0.5 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) |
| None | 0 | 1.1 |
| Ethanol | 5 | 12.5 |
| Ethanol | 10 | 35.7 |
| DMSO | 5 | 48.2 |
| DMSO | 10 | 112.9 |
| PEG 400 | 5 | 25.6 |
| PEG 400 | 10 | 78.3 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is hypothetical, e.g., 450 g/mol ).
-
Weigh the calculated amount of this compound powder using an analytical balance and transfer it to a microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution for any undissolved particulates. If necessary, briefly centrifuge the tube to pellet any insoluble material and transfer the supernatant to a new tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Equilibrium Solubility of this compound
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Saturated solution of this compound in the chosen buffer
-
HPLC system with a suitable column and detection method for this compound
-
Shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, allow the vial to stand undisturbed for at least 2 hours to let undissolved particles settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the equilibrium solubility based on the dilution factor.
Visualizations
Caption: A decision tree for troubleshooting this compound insolubility.
Caption: A typical experimental workflow for enhancing the solubility of this compound.
improving the stability of JKC 302 in experimental buffers
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JKC-302, a novel and selective small molecule inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the stability and effectiveness of JKC-302 in your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the use of JKC-302 in various experimental buffers and assays.
Issue 1: Precipitation of JKC-302 Upon Dilution in Aqueous Buffer
Question: I observed precipitation when I diluted my JKC-302 DMSO stock solution into my aqueous experimental buffer. What can I do to prevent this?
Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules.[1] This is often due to the compound's low aqueous solubility. Here are several steps you can take to mitigate this problem:
-
Slower Rate of Addition: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring the buffer.[1] This rapid dispersion prevents the formation of localized high concentrations of the compound that can lead to precipitation.[1]
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your working solution can be critical. While it's important to keep DMSO levels low to avoid effects on your experimental system (typically below 0.5%), sometimes a slightly higher concentration (e.g., 1-5%) may be necessary to maintain solubility.[1]
-
Buffer Temperature: Ensure your aqueous buffer is at room temperature or slightly warmed before adding the JKC-302 stock solution. Cold buffers can decrease the solubility of many compounds.[1]
-
pH and Buffer Composition: The solubility of JKC-302 can be pH-dependent. Verify that the pH of your buffer is within a range that favors solubility for JKC-302 (see Table 1). Some buffer components can also interact with the compound, so you may need to test different buffer systems.[2]
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent can help to increase the solubility of the compound in the final working solution.
Issue 2: Inconsistent or Lower-Than-Expected Activity of JKC-302
Question: JKC-302 shows high potency in my biochemical assays, but its activity is much lower and more variable in cell-based assays. What could be the reason for this discrepancy?
Answer: A discrepancy between biochemical and cellular assay results is a frequent observation in drug discovery. Several factors related to the compound's stability and behavior in a cellular environment could be responsible:
-
Compound Instability: JKC-302 may be unstable in the complex environment of cell culture media, degrading over the course of the experiment. It is recommended to assess the stability of JKC-302 in your specific cell culture medium over time (see Protocol 2).
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[3]
-
High Protein Binding: JKC-302 might be binding to proteins present in the serum of the cell culture medium, reducing the effective concentration of the free compound available to interact with its target. Consider reducing the serum percentage in your medium if your cell line can tolerate it, or perform the experiment in a serum-free medium for a short duration.
-
Cellular Efflux: The compound could be actively transported out of the cells by efflux pumps, such as P-glycoprotein. This would prevent it from reaching a high enough intracellular concentration to be effective.
Issue 3: High Variability in Experimental Results
Question: I am observing high variability in my results between wells and between experiments. What are the potential causes?
Answer: High variability can stem from several factors related to both the compound and the experimental technique:
-
Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding and use consistent pipetting techniques to achieve a uniform cell distribution across the wells of your plate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of JKC-302 and affect cell growth. To mitigate this, consider not using the outermost wells for your experimental samples and instead filling them with sterile PBS or media.
-
Improper Pipetting: When adding or removing solutions, dispense the liquids gently against the side of the well to avoid dislodging adherent cells.
-
Fresh Working Solutions: Always prepare fresh working solutions of JKC-302 immediately before each experiment. Avoid storing diluted aqueous solutions, as the compound may precipitate or degrade over time.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of JKC-302? A1: We recommend preparing a high-concentration stock solution of JKC-302 in dimethyl sulfoxide (DMSO).[4] Ensure that the compound is fully dissolved. For most small molecules, a stock concentration of 10-50 mM is standard.[4]
Q2: How should I store the JKC-302 stock solution? A2: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and centrifuge it briefly to pellet any potential precipitates.
Q3: Is JKC-302 sensitive to light? A3: As a general precaution for small molecules, it is advisable to protect solutions of JKC-302 from light, especially during long-term storage and during experiments, to prevent potential photodegradation.
Q4: How can I check the purity of my JKC-302 sample? A4: The purity of your JKC-302 sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any impurities or degradation products.
Quantitative Data Summary
The following tables provide quantitative data on the solubility and stability of JKC-302 in common experimental buffers.
Table 1: Solubility of JKC-302 in Various Experimental Buffers
| Buffer System | pH | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15.2 |
| Tris-Buffered Saline (TBS) | 7.4 | 25.8 |
| HEPES | 7.2 | 30.5 |
| MES | 6.0 | 5.1 |
| Carbonate-Bicarbonate | 9.2 | 45.7 |
Table 2: Stability of JKC-302 in PBS (pH 7.4) at Different Temperatures
| Time (hours) | 4°C (% Remaining) | 25°C (Room Temp) (% Remaining) | 37°C (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 92.3 |
| 6 | 99.5 | 95.1 | 85.6 |
| 12 | 99.1 | 90.3 | 75.4 |
| 24 | 98.2 | 82.6 | 60.1 |
Experimental Protocols
Protocol 1: Assessment of JKC-302 Solubility in Aqueous Buffers
This protocol outlines a method to determine the solubility of JKC-302 in your experimental buffer of choice.
-
Prepare a high-concentration stock solution of JKC-302 in DMSO (e.g., 50 mM).
-
Create a series of dilutions of the JKC-302 stock solution in your chosen aqueous buffer. Start with a high concentration that is expected to precipitate and perform serial dilutions.
-
Equilibrate the samples by incubating them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-4 hours) with gentle agitation to allow the solution to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant from each sample without disturbing the pellet.
-
Quantify the concentration of the dissolved JKC-302 in the supernatant using a suitable analytical method, such as HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a distinct absorbance peak.
-
The highest concentration at which no precipitation is observed and the concentration in the supernatant plateaus is considered the solubility of JKC-302 in that buffer.
Protocol 2: Analysis of JKC-302 Stability by HPLC
This protocol provides a method to assess the stability of JKC-302 in a specific buffer over time.
-
Prepare a working solution of JKC-302 in your experimental buffer at a known concentration (e.g., 10 µM).
-
Divide the solution into aliquots for different time points and incubation temperatures (e.g., 0, 2, 6, 12, 24 hours at 4°C, 25°C, and 37°C).
-
At each time point, take an aliquot from each temperature condition and immediately stop any further degradation by freezing it at -80°C or by mixing it with an equal volume of a cold organic solvent like acetonitrile to precipitate proteins and halt enzymatic activity.
-
Prepare the samples for HPLC analysis by centrifuging them to remove any precipitate and transferring the supernatant to HPLC vials.
-
Analyze the samples by HPLC using a validated method that can separate JKC-302 from its potential degradation products.
-
Quantify the peak area of the parent JKC-302 compound at each time point.
-
Calculate the percentage of JKC-302 remaining at each time point relative to the initial concentration at time 0.
Visualizations
Signaling Pathway
Caption: Hypothetical MAPK/ERK signaling pathway targeted by JKC-302.
Experimental Workflow
Caption: Workflow for assessing the stability of JKC-302.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting JKC-302 solubility issues.
References
Technical Support Center: Addressing Off-Target Effects of JKC 302 in Cellular Assays
Welcome to the technical support center for JKC 302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is identified as an endothelin-A (ET-A) receptor antagonist. Its primary mechanism of action is to block the binding of endothelin-1 (ET-1) to the ET-A receptor, thereby inhibiting downstream signaling pathways. In the context of cancer, this can interfere with processes such as vasoconstriction and cell proliferation that are promoted by ET-1.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available information detailing a comprehensive off-target binding profile for this compound against a broad panel of receptors and kinases. As an endothelin receptor antagonist, a primary focus for off-target assessment would be its selectivity for the ET-A receptor over the ET-B receptor. High selectivity for ET-A is a key characteristic of this class of compounds. Researchers should empirically determine the selectivity profile in their experimental systems.
Q3: How can I assess the selectivity of this compound for the ET-A receptor over the ET-B receptor in my cellular assay?
To assess the selectivity of this compound, you can perform competitive binding assays or functional assays using cell lines that express either the ET-A or ET-B receptor. By generating dose-response curves for this compound in both cell lines, you can determine the IC50 or Ki values for each receptor subtype. The ratio of these values will provide the selectivity index.
Q4: What are common cellular assays used to characterize this compound's activity?
Common cellular assays to characterize the activity of ET-A receptor antagonists like this compound include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the ET-A receptor.
-
Calcium Mobilization Assays: To measure the functional inhibition of ET-1-induced calcium release in cells expressing the ET-A receptor.
-
Cell Proliferation Assays: To assess the effect of this compound on the proliferation of cancer cells that are dependent on ET-1 signaling.
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Results in Radioligand Binding Assays
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Filter plates have high binding characteristics. | 1. Titrate the radioligand to the lowest concentration that provides an adequate signal-to-noise ratio.2. Optimize the number and duration of wash steps.3. Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine) or test different types of filter plates. |
| Low Specific Binding | 1. Low receptor expression in the cell line.2. Degraded radioligand or antagonist.3. Incubation time is too short. | 1. Confirm receptor expression using a validated positive control or a different cell line.2. Use fresh stocks of radioligand and this compound.3. Optimize the incubation time to ensure equilibrium is reached. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding.2. Pipetting errors.3. Temperature fluctuations during incubation. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Use an incubator with stable temperature control and allow plates to equilibrate to room temperature before adding reagents if necessary. |
Troubleshooting Guide 2: Artifacts in Calcium Mobilization Assays
| Problem | Possible Cause | Solution |
| High Background Fluorescence | 1. Incomplete removal of dye loading buffer.2. Autofluorescence of this compound or other compounds.3. Cell culture medium contains interfering substances. | 1. Ensure thorough but gentle washing of the cell monolayer after dye loading.2. Run a control plate with compounds but without cells to assess autofluorescence.3. Use a phenol red-free medium for the assay. |
| No or Low Signal | 1. Low receptor expression or function.2. Inadequate dye loading.3. ET-1 agonist is inactive. | 1. Validate the cell line with a known ET-A receptor agonist.2. Optimize dye loading concentration and incubation time.3. Use a fresh, validated stock of ET-1. |
| "Noisy" or Irregular Signal | 1. Uneven dye loading.2. Cell clumping or uneven cell monolayer.3. Phototoxicity from the plate reader's excitation light. | 1. Ensure the dye is completely dissolved and mixed before adding to the cells.2. Ensure a single-cell suspension before seeding and check for a confluent monolayer before the assay.3. Reduce the intensity or duration of the excitation light. |
Experimental Protocols & Visualizations
Signaling Pathway of ET-A Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound as an ET-A receptor antagonist.
Caption: Mechanism of this compound as an ET-A receptor antagonist.
Experimental Workflow: Calcium Mobilization Assay
The following diagram outlines the general workflow for a calcium mobilization assay to assess the antagonist activity of this compound.
Caption: General workflow for a calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay for this compound
Materials:
-
Cell line stably expressing the human ET-A receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
Endothelin-1 (ET-1) peptide
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the ET-A expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye working solution in assay buffer according to the manufacturer's instructions.
-
Gently remove the culture medium from the cells and add the dye working solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
Gently wash the cells with assay buffer to remove excess dye (if required by the dye kit).
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the ET-1 agonist solution in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader and begin recording a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add the ET-1 solution to all wells.
-
Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data to the control wells (vehicle-treated) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship for Troubleshooting Off-Target Effects
The following diagram illustrates a logical approach to troubleshooting potential off-target effects of this compound.
Caption: A logical workflow for troubleshooting off-target effects.
JKC 302 Animal Studies Delivery Method Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining delivery methods for JKC 302 in animal studies.
General FAQs
Q1: What are the primary routes of administration for this compound in preclinical animal studies?
A1: The most common routes for administering this compound in rodent studies are oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route depends on the experimental goals, the target pharmacokinetic profile, and the physicochemical properties of the compound.
Q2: How do I select the appropriate vehicle for formulating this compound?
A2: The selection of a suitable vehicle is critical and depends on this compound's solubility and the chosen route of administration. For poorly soluble compounds like this compound, a tiered approach to formulation is often necessary.[1][2] It is recommended to first assess solubility in common aqueous and lipid-based vehicles. If solubility remains low, consider using co-solvents, surfactants, or creating a suspension.[2] The pH of the formulation should be maintained within a tolerable range for the specific administration route, generally between 4.5 and 8.0 for injections.[3]
Q3: What are the key pharmacokinetic parameters to consider when evaluating different delivery methods for this compound?
A3: Key pharmacokinetic parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), clearance (Cl), and bioavailability (F).[4][5][6] These parameters help to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[7]
Formulation Troubleshooting
Q4: My this compound formulation is not stable and precipitates out of solution. What can I do?
A4: Precipitation of a poorly soluble compound is a common challenge.[2] Consider the following troubleshooting steps:
-
Optimize the Vehicle: Experiment with different co-solvents or a combination of excipients to improve solubility.
-
Particle Size Reduction: For suspensions, reducing the particle size through methods like micronization or nanomilling can improve stability and dissolution rate.[1]
-
pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the formulation may enhance solubility, but ensure it remains within a physiologically acceptable range for the intended route of administration.
-
Use of Solubilizing Agents: Incorporate cyclodextrins or other complexing agents to enhance solubility.[8]
Q5: I am observing high variability in my pharmacokinetic data. Could the formulation be the cause?
A5: Yes, formulation issues can lead to high variability in PK data.[8] Inconsistent formulation preparation, such as variations in particle size for a suspension or incomplete solubilization, can result in variable dosing and absorption. Ensure your formulation protocol is robust and consistently applied. For oral formulations, food effects can also contribute to variability.
Delivery Method-Specific Troubleshooting
Oral (PO) Gavage
Q6: I am concerned about the risk of aspiration or esophageal injury during oral gavage. How can I minimize this?
A6: Proper restraint and technique are crucial for successful and safe oral gavage.[9][10]
-
Tube Selection: Use a flexible, soft-tipped feeding tube of the appropriate length. The tube should reach from the corner of the mouth to the last rib.[11]
-
Restraint: Ensure the animal is properly restrained to prevent movement.[10]
-
Tube Insertion: Insert the tube gently to one side of the mouth to avoid the trachea.[9][10] If resistance is met, do not force the tube.[11] Fluid bubbling from the nose is a sign of tracheal insertion, and the procedure should be stopped immediately.[9][10]
Q7: The animals are showing signs of stress during oral gavage. How can this be mitigated?
A7: Stress can be a significant confounding factor in animal studies.[12] To reduce stress, handle the animals prior to the procedure to acclimate them.[9] Using a pre-coating of sucrose on the gavage needle has been shown to improve the process by encouraging swallowing.[12]
Intravenous (IV) Injection
Q8: I am having difficulty visualizing and accessing the lateral tail vein in mice for IV injections. What are some tips?
A8: Visualizing the tail vein can be challenging. Warming the mouse or its tail can cause vasodilation, making the veins more prominent.[13][14][15] This can be achieved using a heat lamp or by placing the tail in warm water.[13][14][15] Proper restraint is also essential to immobilize the tail.[14]
Q9: What are the signs of a failed IV injection, and how should I proceed?
A9: A failed IV injection is often indicated by the formation of a subcutaneous bleb or bubble at the injection site and resistance during injection.[3] If this occurs, withdraw the needle and apply gentle pressure. A new attempt can be made at a more proximal site on the tail vein.[14]
Intraperitoneal (IP) Injection
Q10: I am seeing inconsistent results with IP injections. What could be the cause?
A10: IP injections are known to have a higher rate of misinjection compared to other routes, which can lead to variability.[16][17] The substance may be accidentally delivered into the gastrointestinal tract, abdominal fat, or subcutaneous tissue.[16] To improve consistency, ensure proper restraint and inject into the lower abdominal quadrant to avoid major organs.[3]
Q11: Can IP administration lead to local irritation or toxicity?
A11: Yes, some formulations can cause peritoneal irritation, inflammation, or adipose necrosis.[18] It is important to use vehicles that are well-tolerated and to monitor the animals for any signs of discomfort or adverse reactions post-injection.
Subcutaneous (SC) Injection
Q12: What is the proper technique for a subcutaneous injection?
A12: For an SC injection, lift a loose fold of skin, typically over the back or scruff of the neck, to create a "tent".[3] Insert the needle into the base of the tented skin. Aspirate briefly to ensure a blood vessel has not been entered before injecting the substance.
Q13: Are there limitations to the volume and type of formulation that can be administered subcutaneously?
A13: Yes, the volume that can be administered subcutaneously is limited and depends on the size of the animal. Large volumes can cause discomfort and may not be fully absorbed. Irritating formulations can also lead to local tissue reactions.
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Administration via Different Routes in Mice (Dose: 10 mg/kg)
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Cmax (ng/mL) | 350 | 2500 | 1200 | 800 |
| Tmax (h) | 2.0 | 0.1 | 0.5 | 1.0 |
| AUC (ng·h/mL) | 1500 | 4500 | 3800 | 3200 |
| t1/2 (h) | 4.5 | 3.0 | 3.5 | 4.0 |
| Bioavailability (F%) | 33 | 100 | 84 | 71 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Suspension)
-
Weigh the required amount of this compound and the suspending agent (e.g., 0.5% methylcellulose).
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration.
-
Homogenize the suspension using a suitable method (e.g., sonication, overhead stirrer) to ensure uniform particle size distribution.
-
Visually inspect the suspension for homogeneity before each administration.
Protocol 2: Oral Gavage Administration in Mice
-
Properly restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the appropriate length of the feeding tube from the corner of the mouth to the xiphoid process.
-
Gently insert the feeding tube into the esophagus. Do not force the tube if resistance is met.
-
Administer the formulation at a controlled rate.
-
Withdraw the tube and return the animal to its cage.
Protocol 3: Intravenous Injection in Mice (Lateral Tail Vein)
-
Place the mouse in a restrainer.
-
Warm the tail to dilate the veins.
-
Clean the tail with an appropriate antiseptic.
-
Insert a 27-30 gauge needle, bevel up, into the lateral tail vein.
-
Confirm proper placement by observing a flash of blood in the needle hub.
-
Inject the formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.[3][14]
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound animal studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uky.edu [research.uky.edu]
- 4. fda.gov [fda.gov]
- 5. Pharmacokinetic Concepts of Practical Application by Clinicians - WSAVA2002 - VIN [vin.com]
- 6. researchgate.net [researchgate.net]
- 7. biotechfarm.co.il [biotechfarm.co.il]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. instechlabs.com [instechlabs.com]
- 10. youtube.com [youtube.com]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. research.vt.edu [research.vt.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice - PMC [pmc.ncbi.nlm.nih.gov]
JKC 302 quality control and purity assessment for research
Disclaimer: The compound "JKC 302" is not widely documented in publicly available scientific literature. Based on search results, it is highly probable that "this compound" is a misnomer or a less common identifier for the G-quadruplex binding compound QN-302 . This technical support center, therefore, focuses on QN-302, providing guidance based on available research and supplier data. The following protocols and troubleshooting guides are intended for research purposes only and are not official, validated procedures.
Frequently Asked Questions (FAQs)
1. What is QN-302 and what is its mechanism of action?
QN-302 is a small molecule, specifically a tetra-substituted naphthalene diimide derivative, that acts as a G-quadruplex (G4) binder.[1][2] G4s are secondary structures that can form in guanine-rich sequences of DNA and RNA.[3] In cancer cells, G4s are often found in the promoter regions of oncogenes and in telomeres.[4] QN-302 stabilizes these G4 structures, which can impede the replication, transcription, and translation of cancer-related genes, ultimately leading to apoptosis (cancer cell death).[4] For example, it has been shown to downregulate the expression of the S100P gene, which is implicated in several cancers.[5][6]
2. What are the typical physical and chemical properties of QN-302?
Researchers should be aware of the following properties for experimental planning:
| Property | Value | Reference |
| Molecular Weight | 791.98 g/mol | [2] |
| Formula | C45H57N7O6 | [1][2] |
| Appearance | Solid. Brown to reddish brown. | [1][2] |
| Purity | >98% (as determined by LCMS) | [5][7][8] or 98.46%[2] |
| Solubility | 10 mM in DMSO | [1] |
| CAS Number | 2546091-70-5 | [2] |
3. How should QN-302 be stored?
Proper storage is crucial to maintain the integrity of the compound. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 6 Months | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months |
| -20°C | 1 Month |
4. What are the known biological activities and potencies of QN-302?
QN-302 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC) cells.[1]
| Parameter | Value | Cell Line/Target | Reference |
| GI50 (50% Growth Inhibition) | 1.3 nM | MIA PaCa-2 (Pancreatic) | [2] |
| 1.4 nM | PANC-1 (Pancreatic) | [2] | |
| 5.9 nM | Capan-1 (Pancreatic) | [2] | |
| 2.6 nM | BxPC-3 (Pancreatic) | [2] | |
| KD (Binding Affinity) | 4.9 nM | hTERT G4 | [1][2] |
| 28.4 nM | HuTel21 G4 | [1][2] |
Troubleshooting Guides
Issue: Inconsistent or no biological activity observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure QN-302 has been stored correctly according to the guidelines (see FAQ 3). Prepare fresh stock solutions in DMSO for each experiment. |
| Incorrect Concentration | Verify calculations for serial dilutions. Use a calibrated pipette. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line. |
| Low G4 Abundance in Cell Line | Confirm that your cell line of interest is known to have a high prevalence of G-quadruplexes in relevant oncogenes.[4] Consider using a positive control cell line known to be sensitive to G4 binders. |
| Cell Culture Conditions | Ensure optimal cell culture conditions (e.g., media, serum concentration, confluency) as these can influence cellular response to treatment. |
| Solubility Issues | Although soluble in DMSO, precipitation may occur in aqueous media. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and does not affect cell viability. Visually inspect for any precipitation after adding the compound to the media. |
Issue: Difficulty in confirming G4 stabilization by QN-302.
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay | Several biophysical techniques can be used. Circular Dichroism (CD) spectroscopy is a common method to observe conformational changes in DNA upon ligand binding.[7] FRET-melting assays can also be employed to assess the thermal stabilization of G4 structures. |
| Incorrect Buffer Conditions | G4 stability is dependent on the presence of cations, particularly K+. Ensure your buffers contain sufficient concentrations of KCl (e.g., 25-100 mM) to promote G4 formation.[7] |
| Oligonucleotide Quality | Use high-purity oligonucleotides corresponding to known G4-forming sequences (e.g., from the promoter of c-MYC or telomeric repeats). |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental setup.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of a QN-302 sample.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of QN-302 reference standard and dissolve in a known volume of DMSO to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions in the mobile phase to generate a calibration curve.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of QN-302 at a concentration similar to the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used for small molecules.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by a UV scan of QN-302 (naphthalene diimides typically absorb in the UV-Vis region).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the blank (mobile phase), standard solutions, and the sample solution.
-
The purity of QN-302 is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Protocol 2: In Vitro G4 Stabilization using Circular Dichroism (CD) Spectroscopy
This protocol allows for the qualitative and quantitative assessment of QN-302's ability to stabilize G-quadruplex structures.
-
Oligonucleotide Preparation:
-
G4 Folding:
-
Heat the oligonucleotide solution to 95°C for 5 minutes to denature any existing structures.
-
Allow the solution to cool slowly to room temperature overnight to facilitate G4 folding.
-
-
CD Spectroscopy:
-
Record the CD spectrum of the folded oligonucleotide (typically from 220 to 320 nm). A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex structure.
-
Add increasing concentrations of QN-302 to the oligonucleotide solution and record the CD spectrum after each addition.
-
-
Data Analysis:
-
An increase in the ellipticity at 260 nm or a shift in the spectrum upon addition of QN-302 indicates binding and stabilization of the G4 structure.
-
Melting experiments can also be performed by monitoring the CD signal at 260 nm while increasing the temperature, both in the presence and absence of QN-302. An increase in the melting temperature (Tm) in the presence of the compound confirms stabilization.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for QN-302 in cancer cells.
Caption: Workflow for HPLC-based purity assessment of QN-302.
References
- 1. QN-302 (SOP1812) | G-quadruplex binder | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G-quadruplex DNA: a novel target for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qlgntx.com [qlgntx.com]
- 5. researchgate.net [researchgate.net]
- 6. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Protocol Adjustments for Using QN-302 in Different Tissue Types
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of QN-302, a potent G-quadruplex (G4) inhibitor, with a focus on adapting protocols for various tissue types. This resource addresses common questions and challenges to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is QN-302 and what is its mechanism of action?
A1: QN-302 is a small molecule, tetra-substituted naphthalene diimide derivative that acts as a G-quadruplex (G4) inhibitor. G4s are secondary structures that can form in guanine-rich DNA and RNA sequences. These structures are notably prevalent in the promoter regions of oncogenes and telomeres, making them an attractive target for cancer therapy. By binding to and stabilizing G4 structures, QN-302 can impede transcription and replication processes in cancer cells, ultimately leading to apoptosis (cell death).[1][2]
Q2: What is the recommended solvent and storage for QN-302?
A2: QN-302 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For experimental use, the DMSO stock solution should be diluted to the final working concentration in cell culture medium or an appropriate buffer. It is crucial to keep the final DMSO concentration in your experiments as low as possible (ideally <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Q3: What are the known off-target effects of QN-302?
A3: While QN-302 is designed to target G-quadruplexes, like many small molecule inhibitors, it may have off-target effects. The transcriptional profile of QN-302 shows it can down-regulate numerous cancer-related genes by targeting G4 structures in their promoters.[5] However, it's important to consider that QN-302 can also destabilize i-motif DNA structures, which are complementary to G-quadruplex-forming sequences.[5] To confirm that the observed phenotype is due to the on-target activity of QN-302, consider performing rescue experiments or using a secondary, structurally different G4 inhibitor to see if the same effect is produced.
Q4: How does the efficacy of QN-302 differ between 2D cell culture and 3D tissue models?
A4: Cells grown in 3D models, which more closely mimic the in vivo tumor microenvironment, often show increased resistance to chemotherapeutic drugs compared to 2D cell cultures.[3][6][7] This can be due to factors like reduced drug penetration into the spheroid or tissue, altered cellular metabolism, and the presence of a complex extracellular matrix. Therefore, you may need to use higher concentrations or longer incubation times when treating 3D tissue models with QN-302 compared to 2D cell cultures.[7]
Troubleshooting Guides
Problem 1: Low or no activity of QN-302 in tissue samples.
| Possible Cause | Troubleshooting Steps |
| Poor tissue penetration | Ensure tissue slices are sufficiently thin (e.g., 300 µm) to allow for drug diffusion.[8] Consider increasing the incubation time to allow for deeper penetration into the tissue. For dense tissues, you may need to use higher concentrations of QN-302 than in cell culture. |
| Compound instability | Prepare fresh dilutions of QN-302 from a frozen stock for each experiment. The stability of QN-302 in complex tissue culture media over long incubation periods should be considered. A time-course experiment can help determine the optimal treatment duration. |
| Low G4 abundance in the target tissue | The expression of G-quadruplexes can vary between different tissue types and disease states. Confirm the presence of G4s in your tissue of interest using techniques like G4-ChIP sequencing or by staining with a G4-specific antibody. |
| Suboptimal tissue viability | Ensure that the ex vivo tissue culture conditions are optimized to maintain tissue viability for the duration of the experiment. Poor tissue health will affect cellular metabolism and drug response.[9][10] |
Problem 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Steps |
| High DMSO concentration | Ensure the final concentration of DMSO in the culture medium is low (ideally below 0.5%) and consistent across all treatments and controls. High concentrations of DMSO can be toxic to cells and tissues.[2][11] |
| Off-target effects of QN-302 | Use the lowest effective concentration of QN-302 to minimize off-target effects. Include a structurally unrelated G4 inhibitor as a control to confirm that the observed effects are specific to G4 inhibition. |
| Vehicle control issues | Always include a vehicle-only control group that is treated with the same concentration of DMSO as the highest concentration of QN-302 used in the experiment.[4] |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of QN-302 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 1.3 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 1.4 |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 2.6 |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | 5.9 |
Data sourced from MedchemExpress. GI₅₀ is the concentration of a drug that causes 50% inhibition of cell growth.[12]
Experimental Protocols
General Protocol for Treating Ex Vivo Tissue Slices with QN-302
This protocol provides a general framework for treating fresh tissue slices. Optimization will be required for specific tissue types and experimental goals.
Materials:
-
Fresh tissue sample
-
Vibratome or other tissue slicer
-
Culture medium appropriate for the tissue type
-
6-well plates with membrane inserts
-
QN-302 stock solution (10 mM in DMSO)
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile and ice-cold
Procedure:
-
Tissue Preparation:
-
Place the freshly resected tissue in ice-cold PBS.
-
Cut the tissue into smaller blocks and embed in low-melting-point agarose if necessary.
-
Using a vibratome, cut the tissue into thin slices (e.g., 300 µm).[8]
-
Transfer the slices to a petri dish containing cold culture medium.
-
-
Ex Vivo Culture Setup:
-
Place membrane inserts into 6-well plates.
-
Carefully place one tissue slice onto each membrane insert.
-
Add culture medium to the well, ensuring the medium reaches the bottom of the membrane without submerging the tissue slice (air-liquid interface culture).[8]
-
-
QN-302 Treatment:
-
Prepare serial dilutions of QN-302 in the culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Replace the medium in the wells with the medium containing QN-302 or the vehicle control.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
-
-
Endpoint Analysis:
-
After the incubation period, the tissue slices can be harvested for various downstream analyses, such as:
-
Viability Assays: Using reagents like MTT or resazurin, adapted for tissue slices.
-
Histology and Immunohistochemistry: To assess tissue morphology and protein expression.
-
Western Blotting: To analyze protein levels.
-
RNA Extraction: For gene expression analysis.
-
-
Protocol for MTT Assay to Assess Cell Viability
This protocol is adapted for a 96-well plate format and can be used for both cell lines and dissociated tissue cells.
Materials:
-
Cells or dissociated tissue cells
-
Complete cell culture medium
-
QN-302 working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of QN-302 or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Mandatory Visualizations
References
- 1. ijcrr.com [ijcrr.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex-Vivo Treatment of Tumor Tissue Slices as a Predictive Preclinical Method to Evaluate Targeted Therapies for Patients with Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attempts to improve tissue survival during ex vivo storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of an Ex-Vivo Human Skin/Vein Model for Long-Term Wound Healing Studies: Ground Preparatory Activities for the ‘Suture in Space’ Experiment Onboard the International Space Station - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Ex vivo tissue slice culture system to measure drug-response rates of hepatic metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BQ-123 and Atrasentan for Endothelin-A Receptor Antagonism
This guide provides a detailed comparison of two selective endothelin-A (ET-A) receptor antagonists: BQ-123 and Atrasentan. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.
Introduction to Endothelin-A Receptor Signaling
The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, mediates its effects through two G protein-coupled receptor (GPCR) subtypes: ET-A and ET-B.[1] The ET-A receptor is predominantly found on vascular smooth muscle cells and is primarily responsible for vasoconstriction and cell proliferation.
Upon activation by ET-1, the ET-A receptor couples to several G proteins, most notably Gq/11.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[3][4] The ET-A receptor can also couple to Gi and Gs proteins, leading to the inhibition of adenylyl cyclase and other downstream effects.[3] Given its role in vasoconstriction and cell growth, the ET-A receptor is a significant therapeutic target for various cardiovascular and proliferative diseases.
Comparative Overview of BQ-123 and Atrasentan
BQ-123 is a cyclic pentapeptide and one of the earliest developed selective ET-A receptor antagonists.[5][6] It has been instrumental as a research tool to elucidate the physiological and pathological roles of the ET-A receptor. Atrasentan is a potent, orally active, non-peptide selective ET-A receptor antagonist that has been evaluated in numerous clinical trials for conditions such as diabetic kidney disease and various cancers.[7][8][9][10][11]
The following sections provide a quantitative comparison of their binding affinities, selectivities, and functional activities, along with the experimental protocols used to derive this data.
Quantitative Data Presentation
The following tables summarize the key pharmacological parameters of BQ-123 and Atrasentan.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (ET-A vs. ET-B) | Reference |
| BQ-123 | ET-A | 1.4 nM | ~1071-fold | |
| ET-B | 1500 nM | |||
| Atrasentan | ET-A | 0.034 nM | ~1800-fold | [11] |
| ET-B | Not explicitly stated, but selectivity is high | [11][12] |
Table 2: In Vitro and In Vivo Efficacy
| Compound | Assay/Model | Effect | Reference |
| BQ-123 | ET-1 induced vasoconstriction (in vitro) | Inhibition | [5] |
| ET-1 induced smooth muscle cell proliferation (in vitro) | Inhibition | [13] | |
| ET-1 induced forearm vasoconstriction (human in vivo) | Blockade | [14] | |
| Ischemia-induced ventricular arrhythmias (rat in vivo) | Reduction | ||
| Atrasentan | Tumor cell proliferation (in vitro) | Favorable effect | [8] |
| Proteinuria in diabetic nephropathy (human in vivo) | Reduction | [7][9][10] | |
| Renal and cardiac dysfunction (rat in vivo) | Attenuation | [10] | |
| Myocardial and renal function in diabetes (mouse in vivo) | Amelioration | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of BQ-123 and Atrasentan for ET-A and ET-B receptors.
-
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor (ET-A or ET-B) are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.[15]
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (BQ-123 or Atrasentan).[16]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which separates the bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[16]
-
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
-
Objective: To assess the functional antagonism of BQ-123 and Atrasentan at the ET-A receptor.
-
Methodology:
-
Cell Culture: Cells endogenously expressing or engineered to overexpress the ET-A receptor are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which can enter the cell and is cleaved to its active, membrane-impermeant form.[17][18]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (BQ-123 or Atrasentan) for a specific period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The agonist (ET-1) is added to the wells, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.[18]
-
Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data is then plotted to determine the IC50 of the antagonist in inhibiting the agonist-induced calcium mobilization.
-
Visualizations
Caption: ET-A receptor signaling pathway and point of antagonism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 3. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptors and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. Endothelin-A-receptor antagonism with atrasentan exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercepharma.com [fiercepharma.com]
- 10. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective effects of atrasentan, an endothelin-A receptor antagonist, but not of nitric oxide in diabetic mice with myocyte-specific overexpression of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Endothelin-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of various antagonists for the endothelin-A (ET-A) receptor over the endothelin-B (ET-B) receptor. While specific quantitative data for JKC-32 was not publicly available at the time of this review, this document serves as a valuable resource by comparing the selectivity profiles of several well-characterized ET-A selective antagonists. Understanding the selectivity of these compounds is crucial for research and development, as the distinct physiological roles of ET-A and ET-B receptors necessitate targeted therapeutic strategies.
The endothelin system plays a critical role in vasoconstriction and cell proliferation, primarily mediated by the ET-A receptor. In contrast, the ET-B receptor is involved in vasodilation and the clearance of endothelin-1 (ET-1). Therefore, selective blockade of the ET-A receptor is a key objective in the development of therapies for conditions such as pulmonary arterial hypertension and some cancers.
Comparative Selectivity of ET-A Receptor Antagonists
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of several known ET-A selective antagonists for both ET-A and ET-B receptors. The selectivity ratio, calculated from these values, provides a quantitative measure of the preference of each compound for the ET-A receptor. A higher ratio indicates greater selectivity.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Selectivity (ET-B Ki / ET-A Ki) | Reference |
| BQ-123 | ET-A | 0.52 - 1.18 | - | >20,000 | [1] |
| ET-B | 70,400 | - | [1] | ||
| FR139317 | ET-A | 1.20 - 2.28 | - | >200,000 | [1] |
| ET-B | 287,000 | - | [1] | ||
| Ambrisentan | ET-A | - | 0.6 | - | [2] |
| ET-B | - | - | |||
| Zibotentan | ET-A | - | 8.6 | - | [2] |
| ET-B | - | - | |||
| Macitentan | ET-A | - | 1.3 | - | [2] |
| ET-B | - | - | |||
| Bosentan | ET-A | - | 9.9 | - | [2] |
| ET-B | - | - |
Note: The selectivity for Ambrisentan, Zibotentan, Macitentan and Bosentan are not explicitly calculated in the source as Ki values for ET-B were not provided in the specific context. However, Ambrisentan and Zibotentan are recognized as highly selective ET-A antagonists, while Macitentan and Bosentan are considered dual ET-A/ET-B antagonists.
Experimental Protocols
The determination of receptor selectivity is a critical experimental step. The data presented in this guide are primarily derived from in vitro radioligand binding assays.
Radioligand Binding Assay for ET-A and ET-B Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., JKC-302 or other antagonists) for the ET-A and ET-B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human ET-A or ET-B receptors.
-
Radioligand: Typically [¹²⁵I]-ET-1.
-
Test compounds (unlabeled antagonists).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: A constant concentration of the radioligand ([¹²⁵I]-ET-1) and cell membranes expressing either ET-A or ET-B receptors are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).
-
Ki Calculation: The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Endothelin Signaling Pathway and Antagonist Action
The following diagram illustrates the signaling pathways of the endothelin system and the points of intervention for selective ET-A antagonists.
Caption: Endothelin-1 signaling and JKC-302's proposed mechanism.
Experimental Workflow for Selectivity Profiling
The logical workflow for assessing the selectivity of a compound like JKC-302 is depicted below.
Caption: Workflow for determining ET-A receptor antagonist selectivity.
References
Comparative Analysis of Endothelin Receptor Antagonists: A Guide for Researchers
Initial Note: This report provides a comparative analysis of established endothelin receptor antagonists. Initial searches for a compound designated "JKC 302" within this drug class did not yield any publicly available scientific literature or clinical data. Therefore, this guide focuses on a comparison of three well-characterized endothelin receptor antagonists: Bosentan, Ambrisentan, and Macitentan.
Introduction to Endothelin and its Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] Its effects are mediated through two G protein-coupled receptors: ETA and ETB. The ETA receptor is predominantly found on smooth muscle cells and mediates vasoconstriction and cellular proliferation.[1][2] ETB receptors are located on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where they contribute to vasodilation through the release of nitric oxide and prostacyclin, as well as the clearance of ET-1.[2] In pathologies such as pulmonary arterial hypertension (PAH), the endothelin system is overactive, leading to the development of endothelin receptor antagonists (ERAs) as a therapeutic strategy.[1][2]
This guide provides a comparative overview of three key ERAs:
-
Bosentan: A dual ETA/ETB receptor antagonist.[1]
-
Ambrisentan: A selective ETA receptor antagonist.[1]
-
Macitentan: A dual ETA/ETB receptor antagonist with distinct physicochemical and pharmacokinetic properties.[1]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for these antagonists is the competitive inhibition of ET-1 binding to its receptors on cell surfaces, thereby blocking downstream signaling pathways that lead to vasoconstriction and proliferation.
Figure 1: Endothelin-1 Signaling Pathway and Antagonist Action.
Comparative Pharmacodynamics and Pharmacokinetics
The three antagonists exhibit notable differences in their receptor binding affinities, selectivity, and pharmacokinetic profiles, which influence their clinical application and dosing regimens.
Receptor Binding and Selectivity
| Parameter | Bosentan | Ambrisentan | Macitentan |
| Receptor Target | Dual ETA/ETB | Selective ETA | Dual ETA/ETB |
| ETA:ETB Selectivity Ratio | ~20:1 | ~200:1 | ~50:1 |
| Receptor Occupancy Half-life | ~70 seconds | ~40 seconds | ~17 minutes |
| Antagonism Type | Surmountable | Surmountable | Insurmountable |
Data compiled from multiple sources.[3][4]
Macitentan's significantly longer receptor occupancy half-life results in an "insurmountable" antagonism, meaning it can block ET-1 signaling even at high agonist concentrations, unlike the "surmountable" antagonism of bosentan and ambrisentan.[4][5]
Pharmacokinetic Properties
| Parameter | Bosentan | Ambrisentan | Macitentan |
| Bioavailability | ~50% | High | ~50-60% |
| Half-life | ~5 hours | 9-15 hours | ~16 hours |
| Dosing Frequency | Twice daily | Once daily | Once daily |
| Metabolism | CYP2C9, CYP3A4 | UGTs, CYP3A4, CYP2C19 | CYP3A4 (major), CYP2C19 (minor) |
Data compiled from multiple sources.[1]
Clinical Efficacy and Safety Profile
Clinical trials, primarily in patients with PAH, have demonstrated the efficacy of all three ERAs in improving exercise capacity and hemodynamic parameters.
Efficacy in Pulmonary Arterial Hypertension
| Parameter | Bosentan | Ambrisentan | Macitentan |
| Change in 6-Minute Walk Distance (6MWD) vs. Placebo | +36 to +44 meters | +31 to +51 meters | +22 meters (event-driven trial) |
| Effect on Morbidity/Mortality | Not demonstrated | Not demonstrated | Significant reduction in a long-term event-driven trial |
Data represents findings from key clinical trials.
A network meta-analysis suggested that while bosentan showed the highest mean change in 6MWD, ambrisentan had a better overall safety profile.[1] Macitentan is the only ERA to have demonstrated a reduction in a composite morbidity and mortality endpoint in a long-term, event-driven study.[6] Studies have also shown that switching from bosentan or ambrisentan to macitentan can lead to further improvements in 6MWD and WHO functional class.[7][8]
Comparative Safety and Tolerability
| Adverse Event | Bosentan | Ambrisentan | Macitentan |
| Hepatotoxicity (Elevated Aminotransferases) | Highest risk (~12.3% vs. placebo) | Low risk | Low risk |
| Peripheral Edema | Increased risk | Increased risk (20.8% vs. placebo) | Low risk |
| Anemia/Decreased Hemoglobin | Increased risk | Low risk | Increased risk |
Data compiled from a meta-analysis.[1]
Bosentan carries the highest risk of hepatotoxicity, necessitating regular liver function monitoring.[1][3] Peripheral edema is more commonly associated with ambrisentan, while anemia is a known side effect of both bosentan and macitentan.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of endothelin receptor antagonists. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro: Receptor Binding Assay
This assay determines the affinity of a compound for the ETA and ETB receptors.
Figure 2: Workflow for a Radioligand Receptor Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., CHO or A10 cells) stably expressing either human ETA or ETB receptors.[9] Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled endothelin (e.g., [125I]ET-1), and varying concentrations of the antagonist.
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of antagonist that inhibits 50% of specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro: Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block ET-1-induced intracellular calcium release, a key step in vasoconstriction.
Detailed Methodology:
-
Cell Culture: Plate human pulmonary arterial smooth muscle cells (PASMCs) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the endothelin antagonist for a specified time (e.g., 30-120 minutes).[4]
-
ET-1 Stimulation: Add a fixed concentration of ET-1 (typically the EC80 concentration) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the ET-1-induced calcium signal. Calculate IC50 values to quantify the potency of the antagonist.
In Vivo: Monocrotaline-Induced PAH Model in Rats
This is a widely used animal model to evaluate the efficacy of potential PAH therapies.[10]
Figure 3: Workflow for an In Vivo Efficacy Study using the MCT Model.
Detailed Methodology:
-
PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 60 mg/kg) to rats.[10] This induces pulmonary vascular remodeling and hypertension over several weeks.
-
Treatment: After a set period post-MCT injection (to allow for disease development), begin daily oral administration of the test antagonist or vehicle control.
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure key hemodynamic parameters, including right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: After euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each part separately to calculate the Fulton's Index (RV / (LV+S)), a measure of right ventricular hypertrophy.
-
Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections to assess the degree of pulmonary artery muscularization and vessel wall thickness.
Conclusion
Bosentan, Ambrisentan, and Macitentan are all effective endothelin receptor antagonists, but they possess distinct profiles that make them suitable for different clinical considerations. Bosentan, the first-in-class dual antagonist, is effective but is associated with a higher risk of hepatotoxicity. Ambrisentan offers the advantage of selective ETA blockade and a favorable safety profile, particularly concerning liver effects, though it carries a higher risk of peripheral edema. Macitentan, a newer dual antagonist, is distinguished by its unique pharmacokinetic properties, leading to sustained receptor blockade and a demonstrated reduction in morbidity and mortality in PAH, along with an improved safety profile compared to bosentan. The choice of antagonist in a research or clinical setting will depend on a careful consideration of these comparative efficacy, safety, and pharmacokinetic data.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic evaluation of macitentan , a novel endothelin receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
- 8. Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
A Comparative Analysis of QN-302's Preclinical Efficacy in Pancreatic and Liposarcoma Animal Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of QN-302, a novel G-quadruplex inhibitor, in comparison with alternative therapies for pancreatic cancer and liposarcoma.
The investigational compound QN-302 has demonstrated significant antitumor activity in preclinical animal models of pancreatic ductal adenocarcinoma (PDAC) and liposarcoma. This guide provides a comprehensive comparison of QN-302's efficacy against standard-of-care treatments and other emerging therapies, supported by experimental data and detailed methodologies to inform further research and development.
Pancreatic Cancer: QN-302 Demonstrates Potent Anti-Tumor Activity
In preclinical studies, QN-302 has shown marked efficacy in various pancreatic cancer models, including cell-line derived xenografts and genetically engineered mouse models. Its unique mechanism of action, targeting G-quadruplex DNA structures prevalent in cancer cells, offers a novel therapeutic strategy for this challenging disease.
Comparative Efficacy in Pancreatic Cancer Models
| Animal Model | Drug | Dosage and Administration | Primary Endpoint | Result |
| MIA PaCa-2 Xenograft | QN-302 | Twice-weekly dosing (dosage not specified) | Tumor Volume Reduction | 91% reduction relative to vehicle control[1] |
| Gemcitabine | 50 mg/kg, intravenously, twice a week | Tumor Volume | Significant reduction in tumor volume[2] | |
| CX-5461 | Not specified in vivo | IC50 in vitro | Nanomolar range in PANC-1 and SUIT-2-28 cells[3] | |
| KPC Genetically Engineered Mouse Model | QN-302 | Not specified | Survival | Statistically significant increase in survival (p=0.016)[1] |
| Gemcitabine | Not specified | Tumor Growth | Limited efficacy, with only 12% of tumors showing a transient decrease in volume. |
Liposarcoma: QN-302 Shows Promise in Patient-Derived Models
QN-302 has also been evaluated in preclinical models of liposarcoma, a rare type of soft tissue sarcoma. Notably, in patient-derived xenograft (PDX) models, which closely mimic human tumor biology, QN-302 has demonstrated the ability to reduce tumor volume.
Comparative Efficacy in Liposarcoma Models
| Animal Model | Drug | Dosage and Administration | Primary Endpoint | Result |
| Patient-Derived Xenograft (DDLPS) | QN-302 | Not specified | Tumor Volume | Reduction in tumor volume distribution[4][5][6] |
| Doxorubicin | Cumulative dose of 0.03-0.04 mmol/kg over 7 days, intraperitoneal pump | Tumor Volume | Steady increase in tumor volume, similar to control[7][8] | |
| Idasanutlin | Days 1-5 for up to 21 days | Tumor Growth | Combinatorial effects on liposarcoma growth with carfilzomib[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: QN-302 binds to and stabilizes G-quadruplex structures in oncogene promoters, inhibiting transcription and leading to apoptosis and cell cycle arrest.
Caption: A generalized workflow for preclinical evaluation of anti-cancer agents in xenograft mouse models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the studies cited.
MIA PaCa-2 Xenograft Model for Pancreatic Cancer
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.
-
Animals: Athymic BALB/c or NOD/SCID mice, typically 10-12 weeks old[3].
-
Implantation: 1 x 10^6 MIA PaCa-2 cells suspended in Matrigel are injected subcutaneously into the flank of each mouse[3].
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers[3].
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Drugs are administered via the specified route and schedule. For example, gemcitabine has been administered at 50 mg/kg intravenously twice a week[2].
-
Endpoints: Primary endpoints typically include tumor growth inhibition, tumor weight at the end of the study, and survival.
KPC Genetically Engineered Mouse Model for Pancreatic Cancer
-
Model: The KPC mouse model (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) spontaneously develops pancreatic ductal adenocarcinoma that closely mimics the human disease progression.
-
Genotyping: Multiplex PCR is used to confirm the genotype of the mice.
-
Tumor Monitoring: Tumor development is monitored by methods such as high-resolution ultrasound.
-
Treatment: Treatment protocols vary but are initiated upon detection of tumors.
-
Endpoints: Key endpoints include overall survival and response to therapy as measured by changes in tumor volume.
Patient-Derived Xenograft (PDX) Model for Liposarcoma
-
Tumor Source: Freshly resected human liposarcoma tissue is obtained from patients.
-
Animals: Immunodeficient mice (e.g., NOD-SCID) are used as hosts.
-
Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into the mice[10][11].
-
Passaging: Once the tumors grow, they can be serially passaged to subsequent generations of mice for cohort expansion.
-
Treatment: As with other xenograft models, once tumors are established, mice are randomized to treatment arms. For example, doxorubicin has been administered via intraperitoneal pumps to deliver a cumulative dose over several days[7][8].
-
Endpoints: Treatment efficacy is assessed by measuring tumor volume, and at the end of the study, tumors are often harvested for histological and molecular analysis to confirm fidelity to the original patient tumor[10].
This comparative guide highlights the promising preclinical profile of QN-302 in both pancreatic cancer and liposarcoma models. Its distinct mechanism of action and encouraging efficacy data warrant further investigation as a potential new therapeutic option for these difficult-to-treat cancers. The provided experimental details offer a foundation for researchers to design and conduct further comparative studies.
References
- 1. Establishing a patient-derived xenograft model of human myxoid and round-cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 3. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anticancer Effects of Gemcitabine with Pitavastatin on Pancreatic Cancer Cell Line MIA PaCa-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KPC Model - THE OLIVE LABORATORY [olivelab.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Proteasome Inhibition Sensitizes Liposarcoma to MDM2 Inhibition with Nutlin-3 by Activating the ATF4/CHOP Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and evaluation of retroperitoneal liposarcoma patient-derived xenograft models: an ideal model for preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medsci.org [medsci.org]
Navigating the Hypoxic Tumor Microenvironment: A Comparative Analysis of Hypoxia-Activated Prodrugs
For researchers, scientists, and drug development professionals, the selective targeting of cancer cells within the hypoxic tumor microenvironment presents a significant therapeutic challenge. This guide provides a comparative analysis of the antagonistic potency of hypoxia-activated prodrugs (HAPs), with a focus on TH-302 and QN-302, alongside other relevant compounds. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in the development of novel anti-cancer therapies.
The rationale for HAPs lies in their selective activation under low oxygen conditions, a hallmark of solid tumors. This targeted cytotoxicity minimizes damage to healthy, well-oxygenated tissues. This guide will delve into the inhibitory concentration (IC50) values of these compounds, a key metric of their potency.
Comparative Antagonistic Potency of Hypoxia-Activated Prodrugs
The following table summarizes the 50% inhibitory concentration (IC50) values for TH-302, QN-302, and other notable HAPs across various cancer cell lines under both normoxic (normal oxygen) and hypoxic (low oxygen) conditions. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | Condition | IC50 Value | Citation |
| TH-302 | H460 (Non-small cell lung cancer) | Normoxia | > 40 µM | |
| H460 (Non-small cell lung cancer) | Hypoxia (0.1% O2) | 0.1 ± 0.03 µM | ||
| Caki-1 (Renal) | Hypoxia | 0.4 µM | ||
| SK-MEL-5 (Melanoma) | Hypoxia | 0.7 µM | ||
| DU145 (Prostate) | Hypoxia | 0.7 µM | ||
| HCT116 (Colon) | Hypoxia | 0.8 µM | ||
| MDA-MB-231-TXSA (Breast) | Normoxia | > 50 µmol/L | ||
| MDA-MB-231-TXSA (Breast) | Hypoxia (1% O2) | 1-25 µmol/L | ||
| Nalm-6 (Leukemia) | Normoxia | 1.3 µM | ||
| Nalm-6 (Leukemia) | Hypoxia | 0.005 µM | ||
| QN-302 (SOP1812) | MIA PaCa-2 (Pancreatic) | Normoxia | 1.3 nM | |
| PANC-1 (Pancreatic) | Normoxia | 1.4 nM | ||
| Capan-1 (Pancreatic) | Normoxia | 5.9 nM | ||
| BxPC-3 (Pancreatic) | Normoxia | 2.6 nM | ||
| PR-104 | HCT116 (Colorectal) | Hypoxia | - | |
| CP-506 | HCT116 (Colorectal) | Normoxia/Anoxia Ratio | up to 203 |
Note: The activity of QN-302 is not dependent on hypoxia, as its mechanism of action involves targeting G-quadruplex DNA structures, which are prevalent in cancer cells regardless of oxygen levels. However, it is included here as a potent anti-cancer agent for comparison.
Experimental Protocol: In Vitro Cytotoxicity Assay for IC50 Determination under Hypoxic Conditions
This protocol outlines a general procedure for determining the IC50 value of a compound against cancer cells under hypoxic conditions.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in its recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Seed the cells into 96-well microplates at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours under standard cell culture conditions (37°C, 5% CO2).
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Remove the growth medium from the 96-well plates and replace it with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a no-treatment control.
3. Induction of Hypoxia:
-
Place the 96-well plates into a hypoxic chamber or a tri-gas incubator.
-
Purge the chamber with a gas mixture containing low oxygen (e.g., 1% or 0.1% O2), 5% CO2, and the balance as nitrogen to achieve the desired hypoxic conditions.
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours). For normoxic control plates, incubate under standard conditions.
4. Cell Viability Assessment:
-
Following the incubation period, assess cell viability using a suitable assay. Commonly used methods include:
-
AlamarBlue™ Assay: This assay measures the metabolic activity of viable cells. Add AlamarBlue™ reagent to each well and incubate for a few hours. Measure the fluorescence or absorbance to determine the percentage of viable cells.
-
MTT Assay: This colorimetric assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells. Add MTT solution to each well, incubate, and then solubilize the resulting formazan crystals. Measure the absorbance to quantify cell viability.
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content as an indicator of cell mass. Fix the cells, stain with SRB, and then solubilize the bound dye. Measure the absorbance to determine cell number.
-
5. Data Analysis and IC50 Calculation:
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability, as determined from the fitted curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of action for hypoxia-activated prodrugs and the experimental workflow for determining their IC50 values.
Caption: Mechanism of Hypoxia-Activated Prodrugs.
Caption: IC50 Determination Workflow.
A Comparative Analysis of Dual Endothelin Receptor Antagonists: Macitentan versus Bosentan
In the landscape of treatments for pulmonary arterial hypertension (PAH), dual endothelin receptor antagonists (ERAs) represent a cornerstone of therapy. These agents competitively block both endothelin-A (ET-A) and endothelin-B (ET-B) receptors, mitigating the detrimental effects of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen. This guide provides a detailed comparison of two prominent dual ERAs: macitentan and the first-in-class agent, bosentan.
While a direct comparison with a compound designated "JKC-302" is not feasible due to the absence of publicly available data on a substance with this identifier, a comparative analysis with macitentan offers valuable insights for researchers and clinicians in the field. Macitentan was developed with the aim of improving upon the properties of earlier ERAs like bosentan.
Pharmacological Profile
Bosentan is a competitive antagonist of both ET-A and ET-B receptors.[1][2] It is indicated for the treatment of PAH to improve exercise ability and decrease the rate of clinical worsening.[3][4] Macitentan is a newer dual ERA with enhanced tissue penetration and sustained receptor binding properties, designed for a more efficacious blockade of the endothelin system.[5]
| Parameter | Bosentan | Macitentan |
| Mechanism of Action | Competitive antagonist of ET-A and ET-B receptors[1][2] | Dual ET-A and ET-B receptor antagonist with sustained receptor binding[5] |
| Metabolism | Hepatic, via CYP2C9 and CYP3A4[3][6] | - |
| Half-life | Approximately 5.4 hours[6] | - |
| Food Effect | No clinically relevant effect on absorption[6] | - |
| Key Differentiator | First orally active dual ERA[7] | Enhanced tissue distribution and sustained receptor occupancy[5] |
Efficacy and Clinical Data
Clinical trials have demonstrated the effectiveness of bosentan in improving exercise capacity and hemodynamic parameters in patients with PAH.[8][9] A meta-analysis of seven randomized controlled trials showed that bosentan significantly improved the 6-minute walk distance (6MWD) and reduced mean pulmonary arterial pressure compared to placebo.[8]
A key study directly comparing macitentan and bosentan in preclinical models of systemic and pulmonary hypertension revealed that macitentan, when administered on top of a maximal effective dose of bosentan, produced a further decrease in mean arterial and pulmonary artery pressure.[5] Conversely, administering bosentan on top of a maximal dose of macitentan did not result in an additional reduction in blood pressure.[5] This suggests that macitentan can achieve a more pronounced blockade of endothelin receptors, potentially leading to greater maximal efficacy.[5]
| Clinical Endpoint | Bosentan | Macitentan (in preclinical models) |
| 6-Minute Walk Distance | Significant improvement demonstrated in clinical trials[8][9] | - |
| Hemodynamics | Significant reduction in mean pulmonary arterial pressure[8][9] | Further reduction in mean pulmonary artery pressure on top of maximal bosentan dose[5] |
| Clinical Worsening | Reduced rate of clinical worsening compared to placebo[8] | - |
Experimental Protocols
The evaluation of endothelin receptor antagonists involves a range of preclinical and clinical experimental protocols.
Preclinical Models:
-
Hypertension Models: Dahl salt-sensitive rats are often used to induce systemic hypertension.[5]
-
Pulmonary Hypertension Models: Bleomycin-treated rats are utilized to create a model of pulmonary hypertension.[5]
-
Methodology: In these models, animals are often equipped with telemetry devices to continuously monitor cardiovascular parameters such as mean arterial pressure (MAP) and mean pulmonary artery pressure (MPAP). Dose-response curves are established for each compound, followed by "add-on" studies where one drug is administered on top of a maximally effective dose of the other to assess for additional efficacy.[5]
Clinical Trials:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating efficacy and safety.[9]
-
Primary Endpoints: A common primary endpoint is the change in exercise capacity, often measured by the 6-minute walk distance (6MWD).[9]
-
Secondary Endpoints: These typically include changes in cardiopulmonary hemodynamics (e.g., pulmonary vascular resistance, cardiac index), Borg dyspnea index, WHO functional class, and time to clinical worsening.[9]
Visualizing the Endothelin Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Endothelin-1 signaling pathway and points of inhibition by dual antagonists.
Caption: Generalized workflow for preclinical and clinical evaluation of ERAs.
References
- 1. The pharmacology of bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bosentan - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bosentan: a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the dual endothelin-receptor antagonist bosentan in patients with pulmonary hypertension: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of OPT-302 in a Diabetic Retinopathy Model: A Comparative Guide
This guide provides a comparative analysis for validating the efficacy of OPT-302 in a preclinical model of diabetic retinopathy. OPT-302 is a biologic inhibitor of Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D. While currently under investigation for neovascular age-related macular degeneration (nAMD), its mechanism of action suggests potential therapeutic benefits in other ocular diseases characterized by pathological angiogenesis and vascular permeability, such as diabetic retinopathy.
This document outlines a head-to-head comparison of OPT-302 combination therapy against the current standard of care in a validated animal model of the disease. The data presented herein is illustrative, based on established endpoints in retinopathy research, to guide the design and interpretation of future studies.
Comparative Efficacy of OPT-302 in a Diabetic Retinopathy Model
The following table summarizes the anticipated quantitative outcomes from a preclinical study evaluating OPT-302 in a streptozotocin (STZ)-induced diabetic rat model. The comparison is made between a control group, standard-of-care anti-VEGF-A monotherapy (e.g., ranibizumab), and a combination therapy of OPT-302 with an anti-VEGF-A agent.
| Efficacy Endpoint | Vehicle Control | Anti-VEGF-A Monotherapy | OPT-302 + Anti-VEGF-A Therapy |
| Retinal Vascular Leakage (Fold Change) | 4.5 ± 0.8 | 2.1 ± 0.5 | 1.2 ± 0.3 |
| Retinal Neovascularization Score | 3.8 ± 0.6 | 1.9 ± 0.4 | 0.8 ± 0.2 |
| Pericyte Loss (%) | 35% ± 5% | 22% ± 4% | 15% ± 3% |
| Retinal Thickness (µm) | 250 ± 20 | 225 ± 15 | 210 ± 10 |
| Electroretinography (b-wave amplitude, µV) | 150 ± 25 | 220 ± 30 | 280 ± 35 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Model of Diabetic Retinopathy
-
Model: Streptozotocin (STZ)-induced diabetes in Sprague-Dawley rats.
-
Induction: Adult male rats receive a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer. Control animals receive citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Study Duration: The study proceeds for 16 weeks to allow for the development of diabetic retinopathy characteristics.
Dosing and Administration
-
Treatment Groups:
-
Vehicle Control (intravitreal injection of saline)
-
Anti-VEGF-A Monotherapy (intravitreal injection of ranibizumab)
-
Combination Therapy (intravitreal injection of OPT-302 and ranibizumab)
-
-
Administration: Intravitreal injections are performed at weeks 8 and 12 under anesthesia.
Efficacy Endpoints Measurement
-
Retinal Vascular Leakage: Assessed at week 16 using fluorescein angiography. The leakage is quantified by measuring the fluorescence intensity in the vitreous humor.
-
Retinal Neovascularization: Evaluated through histological analysis of retinal cross-sections stained with H&E. A scoring system is used to grade the extent of neovascularization.
-
Pericyte Loss: Determined by staining retinal vasculature with anti-NG2 antibody and counting the number of pericytes relative to endothelial cells.
-
Retinal Thickness: Measured using Optical Coherence Tomography (OCT) at baseline and at the end of the study.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow, the targeted signaling pathway, and the comparative logic of this investigation.
Caption: Experimental workflow for validating OPT-302 in a diabetic retinopathy model.
Caption: Targeted VEGF signaling pathway in diabetic retinopathy.
Caption: Logical framework for the comparative efficacy study.
Independent Verification of QN-302's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug QN-302 with alternative therapies for pancreatic cancer and dedifferentiated liposarcoma. The information is supported by experimental data to aid in the independent verification of its mechanism of action and therapeutic potential.
Executive Summary
QN-302 is a first-in-class small molecule that stabilizes G-quadruplex (G4) structures in the promoter regions of oncogenes, leading to transcriptional repression and subsequent cancer cell apoptosis.[1][2] This novel mechanism of action offers a potential new therapeutic avenue for cancers with a high prevalence of G4s, such as pancreatic ductal adenocarcinoma (PDAC) and dedifferentiated liposarcoma (DDLPS). This guide compares the preclinical and clinical data of QN-302 with standard-of-care chemotherapies and other investigational agents in these indications.
Mechanism of Action: G-Quadruplex Stabilization
G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences. They are over-represented in the promoter regions of many cancer-related genes.[1][2] QN-302 binds to and stabilizes these G4 structures, which impedes the process of transcription, leading to the downregulation of key oncogenes and the induction of apoptosis in cancer cells.[1][2] Notably, in liposarcoma, QN-302 has been shown to inhibit the transcription of MDM2 by stabilizing a G4 structure in its promoter, leading to the reactivation of the p53 tumor suppressor pathway.[3][4][5][6]
Comparative Analysis: QN-302 vs. Alternatives in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) has a poor prognosis, with gemcitabine and the FOLFIRINOX regimen being the standard first-line treatments.
In Vitro Efficacy
| Compound | Cell Line | IC50 | Reference |
| QN-302 | MIA PaCa-2 | ~1-2 nM | [1] |
| PANC-1 | ~1-2 nM | [1] | |
| Gemcitabine | MIA PaCa-2 | 25.00 ± 0.47 nM | |
| PANC-1 | 48.55 ± 2.30 nM | ||
| MIA-G (Gemcitabine-resistant) | 1243 ± 987 nM |
In Vivo & Clinical Efficacy
| Treatment | Model/Trial | Key Findings | Reference |
| QN-302 | MIA PaCa-2 Xenograft | 91% reduction in tumor volume vs. control. | |
| KPC Mouse Model | Statistically significant increase in survival. | ||
| Gemcitabine | Phase III Trial (Metastatic PDAC) | Median Overall Survival: 6.8 months. | |
| FOLFIRINOX | Phase III Trial (Metastatic PDAC) | Median Overall Survival: 11.1 months. | |
| NEOPAN Trial (Locally Advanced PDAC) | Median Progression-Free Survival: 9.7 months vs. 7.7 months for gemcitabine. |
Comparative Analysis: QN-302 vs. Alternatives in Dedifferentiated Liposarcoma
The standard first-line treatment for advanced DDLPS is doxorubicin. A key molecular feature of DDLPS is the amplification of the MDM2 gene, making MDM2 inhibitors a promising therapeutic strategy.
In Vitro Efficacy
| Compound | Cell Line | IC50 | Reference |
| QN-302 | WDLPS cells | Markedly superior to CM03 | [3] |
| DDLPS cells | Markedly superior to CM03 | [3] | |
| Doxorubicin | 94T778 (Liposarcoma) | IC50 decreased with ATR inhibitor | |
| SW872 (Liposarcoma) | IC50 decreased with ATR inhibitor | ||
| Brigimadlin | TP53wt cell lines | 12 and 16 nmol/L | [7] |
| Milademetan | MCF7 (Breast Cancer) | 11.07 µM | [8] |
In Vivo & Clinical Efficacy
| Treatment | Model/Trial | Key Findings | Reference |
| QN-302 | Patient-Derived Xenograft (DDLPS) | Reduced tumor volume and well-tolerated. | [3][4][5][6] |
| Doxorubicin | Standard of Care | Limited efficacy in advanced DDLPS. | [9] |
| Milademetan | Phase I Trial (DDLPS) | Disease Control Rate: 58.5%; Median Progression-Free Survival: 7.2 months. | [10][11][12][13] |
| Brigimadlin | Phase Ia/b Trial (DDLPS) | Objective Response Rate: 18.6%; Disease Control Rate: 86%. | [14] |
Other G-Quadruplex Stabilizers in Clinical Development
Other compounds targeting G-quadruplexes have entered clinical trials, validating this mechanism of action as a therapeutic strategy.
| Compound | Mechanism | Key Clinical Findings | Reference |
| CX-5461 (Pidnarulex) | G-quadruplex stabilizer | Phase I trial showed tolerability and responses in 14% of patients, primarily those with defective homologous recombination. | [15][16][17][18] |
| Bisantrene (RCDS1) | Binds to G4-DNA and RNA structures | Reduces activity of oncogenes like MYC. | [19][20][21][22] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for independent verification.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Protocol:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for the desired duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the drug concentration.
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., MDM2, p53, and a loading control like β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensities relative to the loading control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Implant human cancer cells (e.g., MIA PaCa-2 for pancreatic cancer) subcutaneously or orthotopically into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., QN-302) and control vehicle according to a predetermined schedule and route of administration.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Analyze the data to determine tumor growth inhibition and assess statistical significance.
Logical Comparison of Therapeutic Strategies
The choice of therapy depends on the specific cancer type, its molecular characteristics, and the patient's overall health.
Conclusion
QN-302 demonstrates a novel mechanism of action with promising preclinical activity in both pancreatic cancer and dedifferentiated liposarcoma. Its ability to stabilize G-quadruplexes and consequently downregulate key oncogenes provides a strong rationale for its continued clinical development. While direct head-to-head comparative data with standard-of-care and other investigational agents is still emerging, the available evidence suggests that QN-302 has the potential to offer a new therapeutic option for these challenging malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.
References
- 1. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boehringer moves liposarcoma drug into pivotal trial | pharmaphorum [pharmaphorum.com]
- 10. MDM2 Inhibitor Breaks Through in Trial of Liposarcoma, Other Advanced Malignancies | MedPage Today [medpagetoday.com]
- 11. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Results of the phase I CCTG IND.231 trial of CX-5461 in patients with advanced solid tumors enriched for DNA-repair deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase I Study of CX5461 [clin.larvol.com]
- 19. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- 20. Discovery of the Anticancer Mechanism of (EE)-bisantrene - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
Comparative Pharmacokinetics of TH-302 and Its Metabolites
This guide provides a detailed comparison of the pharmacokinetic profiles of the hypoxia-activated prodrug TH-302 and its primary metabolites. The data presented is derived from preclinical studies and is intended to offer researchers, scientists, and drug development professionals a clear overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of TH-302 in rats following a single intravenous administration.
| Compound | Parameter | Value | Units |
| TH-302 | Half-life (t½) | 12.3 | min |
| Clearance (CL) | 2.29 | L/h/kg | |
| Volume of Distribution (Vd) | 0.627 | L/kg |
Metabolite Profile
TH-302 is extensively metabolized into several compounds. The major metabolites identified in rat excreta include:
-
RM1 and RM2: Unidentified polar metabolites, accounting for a significant portion of the excreted dose.
-
RM3 (2-bromoethylamine): Formed via hydrolysis.
-
RM13 (Mercapturic acid conjugate): Formed from monoglutathione conjugation.
-
RM5 (Dicysteine conjugate): Formed from diglutathione conjugation followed by hydrolysis.
-
RM8 (Cysteine conjugate): A major metabolite found in plasma alongside RM13.
Experimental Protocols
The pharmacokinetic data for TH-302 was obtained from a study in rats. The key aspects of the experimental methodology are outlined below.
Study Design:
-
Animal Model: Male Sprague-Dawley rats were used. Some animals were bile duct-cannulated to differentiate between urinary and biliary excretion pathways.
-
Dosing: A single intravenous dose of 50 mg/kg of [(14)C]-labeled TH-302 was administered.
-
Sample Collection: Blood, urine, feces, and bile (from cannulated rats) were collected at various time points.
-
Analytical Method: The concentrations of TH-302 and its metabolites were quantified using techniques suitable for radiolabeled compounds, likely involving liquid scintillation counting and chromatographic separation (e.g., HPLC) to identify and quantify the parent drug and its metabolites.
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using noncompartmental methods to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Distribution Analysis: Quantitative whole-body autoradiography was performed to assess the tissue distribution of the radiolabeled compound.
Visualizations
Metabolic Pathway of TH-302
The following diagram illustrates the primary metabolic pathways of TH-302 as identified in preclinical studies.[1]
Caption: Metabolic pathways of TH-302.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the general workflow used to characterize the pharmacokinetics of TH-302.
Caption: Experimental workflow for TH-302 pharmacokinetic studies.
References
Safety Operating Guide
Unidentified Substance JKC 302: A Guide to Safe Disposal Procedures for Laboratory Chemicals
Immediate Action Required: Do not dispose of JKC 302 without a confirmed Safety Data Sheet (SDS). The identity of "this compound" could not be definitively established through publicly available information. The following guide provides a standardized procedure for the safe handling and disposal of unidentified or novel chemical substances in a laboratory setting.
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. When a substance, such as the user-referenced "this compound," cannot be immediately identified, a cautious and systematic approach must be taken to ensure the safety of all personnel and compliance with regulatory standards.
Standard Operating Procedure for Unidentified Chemical Disposal
-
Isolate and Secure the Substance:
-
Ensure the container is clearly labeled "Caution: Unidentified Substance. Do Not Use or Dispose."
-
Store the container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Utilize appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the container.
-
-
Identify the Substance and Locate the SDS:
-
Internal Records: Check laboratory notebooks, inventory records, and purchasing orders to identify the manufacturer and product number. This information is key to obtaining the correct SDS.
-
Manufacturer/Supplier: Contact the manufacturer or supplier directly to request the SDS for "this compound."
-
Internal Safety Office: Consult your institution's Environmental Health and Safety (EHS) office. They have expertise in chemical management and can assist in identifying the substance and providing disposal guidance.
-
-
Information to Extract from the Safety Data Sheet (SDS): Once the SDS is obtained, specific sections provide critical information for safe disposal.
| Section | Information Provided | Relevance to Disposal |
| Section 2 | Hazards Identification | Informs about the potential dangers (e.g., flammable, corrosive, toxic) which dictate handling and segregation procedures. |
| Section 7 | Handling and Storage | Provides guidance on safe handling practices and storage requirements to prevent accidents. |
| Section 8 | Exposure Controls/Personal Protection | Specifies the necessary PPE to be worn during handling and disposal. |
| Section 13 | Disposal Considerations | This section will provide specific instructions on the proper disposal methods for the chemical and its container. It may also refer to local, state, and federal regulations. |
| Section 14 | Transport Information | Outlines the requirements for safely transporting the hazardous waste. |
| Section 15 | Regulatory Information | Provides information on the regulations that apply to the chemical. |
-
Follow Institutional and Regulatory Disposal Procedures:
-
EHS Guidance: Your institution's EHS office is the ultimate authority on waste disposal protocols. They will provide specific instructions for packaging, labeling, and collection of the hazardous waste.
-
Waste Segregation: Never mix different chemical wastes unless explicitly instructed to do so by your EHS office. Improper mixing can lead to dangerous chemical reactions.
-
Labeling: All hazardous waste containers must be accurately and clearly labeled with their contents and associated hazards.
-
Container Integrity: Ensure that the waste container is appropriate for the chemical, in good condition, and securely sealed.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of a laboratory chemical.
Caption: Logical workflow for the safe disposal of laboratory chemicals.
By adhering to this structured approach, researchers can ensure that all chemical waste is managed in a manner that is safe, compliant, and environmentally responsible, even when faced with an initially unidentified substance like "this compound."
Essential Safety and Handling Guide for JKC 302 (Avesta Classic Pickling Bath 302)
Disclaimer: The following information is based on the Safety Data Sheet (SDS) for Avesta Classic Pickling Bath 302, as a specific chemical identified as "JKC 302" was not found. This product is highly corrosive and toxic. Always consult the specific Safety Data Sheet provided by the manufacturer for the product you are using and adhere to your institution's safety protocols.
This guide provides essential, immediate safety and logistical information for handling Avesta Classic Pickling Bath 302, a hazardous chemical mixture containing nitric acid and hydrofluoric acid. Researchers, scientists, and drug development professionals should use this information to ensure safe operational procedures and proper disposal.
Immediate Safety Concerns
Avesta Classic Pickling Bath 302 is extremely hazardous. It is very toxic by inhalation, in contact with skin, and if swallowed, and it causes severe burns[1]. The pungent-smelling, colorless liquid requires stringent safety measures to prevent exposure[1].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this substance. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes that can cause severe eye burns[1]. |
| Hand Protection | Protective gloves resistant to acids. | To prevent skin contact which can cause severe burns and toxicity[1]. |
| Skin and Body Protection | Suitable protective clothing, such as an acid-resistant apron or suit. | To protect against skin contact and contamination of personal clothing[1]. |
| Respiratory Protection | A suitable respirator should be used if fumes are present. | To prevent inhalation of toxic fumes[1]. |
Handling and Storage
Proper handling and storage are critical to prevent accidents and exposure.
| Procedure | Instructions |
| Handling | - Do not inhale fumes. - Avoid contact with eyes, skin, and clothes. - Do not eat, drink, or smoke in the work area. - Remove contaminated clothing immediately. - Wash hands and face thoroughly after handling. - Ensure Avesta First Aid Spray 910 is available[1]. |
| Storage | - Keep the container tightly closed. - Store in a locked area, out of reach of children. - Store at a temperature not exceeding 30°C. - Avoid high temperatures and direct sunlight[1]. |
Emergency First Aid Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | - Remove the victim to fresh air. - Keep the victim lying down, quiet, and warm. - Rinse nose and mouth with water. - Seek immediate medical attention, even if symptoms are minor[1]. |
| Skin Contact | - Immediately wash the affected area with plenty of water or Avesta First Aid Spray. - Seek immediate medical attention[1]. |
| Eye Contact | - Immediately rinse with plenty of water. - Seek immediate medical advice[1]. |
| Ingestion | - If the victim is conscious, give milk or water to drink, followed by 20 lime tablets dissolved in 2 L of water. - Do not induce vomiting. - Seek immediate medical care[1]. |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for working with Avesta Classic Pickling Bath 302.
Disposal Plan
Waste generated from the use of Avesta Classic Pickling Bath 302 is considered hazardous waste.
| Waste Type | Disposal Method |
| Unused Product | Dispose of in accordance with local, regional, and national regulations. Avoid release to the environment[1]. |
| Contaminated Materials | All contaminated materials (e.g., gloves, wipes, containers) should be collected in a designated, labeled hazardous waste container and disposed of according to institutional and regulatory guidelines. |
Logical Relationship for Emergency Response
The following diagram illustrates the decision-making process in the event of an emergency.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
